4-Amino-3-methylbiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFBISYQIGCOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036829 | |
| Record name | 4-Amino-3-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63019-98-7 | |
| Record name | 3-Methyl[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-methylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-3-METHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BX74AD4BS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-3-methylbiphenyl (CAS Number: 63019-98-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methylbiphenyl, with the CAS number 63019-98-7, is a substituted aromatic amine derivative of biphenyl. Its structure, featuring a biphenyl backbone with both an amino and a methyl group, makes it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though largely unexplored, biological significance.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 63019-98-7 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₃N | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| Melting Point | 38-39 °C | |
| Boiling Point | 306.94 °C (estimated) | |
| Density | 1.065 g/cm³ (estimated) | |
| Refractive Index | 1.619 (estimated) | |
| Appearance | Not specified; likely a solid at room temperature | |
| Solubility | Not specified; likely soluble in organic solvents |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone, followed by the reduction of a nitro group to the desired amine.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Methyl-4-nitrobiphenyl
This step aims to couple a substituted aryl halide with an arylboronic acid to form the biphenyl structure. A common approach involves the reaction of 4-bromo-2-methyl-1-nitrobenzene with phenylboronic acid.
Materials:
-
4-bromo-2-methyl-1-nitrobenzene
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-bromo-2-methyl-1-nitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-methyl-4-nitrobiphenyl.
Step 2: Reduction of 3-Methyl-4-nitrobiphenyl to this compound
The nitro group of the synthesized biphenyl intermediate is then reduced to an amino group. A common method for this transformation is catalytic hydrogenation.
Materials:
-
3-methyl-4-nitrobiphenyl (from Step 1)
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve 3-methyl-4-nitrobiphenyl in ethanol or methanol in a pressure-resistant flask.
-
Carefully add 10% palladium on carbon catalyst (typically 5-10% by weight of the nitro compound).
-
Place the flask in a Parr shaker or a similar hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 30-50 psi) and shake at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.[5]
Visualizing the Synthesis and Potential Investigation
The following diagrams, created using the DOT language, illustrate the logical workflow of the synthesis and a conceptual pathway for its biological investigation.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research specifically detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound.
However, it is crucial to consider the known biological effects of the closely related and well-studied compound, 4-aminobiphenyl (CAS: 92-67-1) . 4-Aminobiphenyl is a known human bladder carcinogen.[6] Its carcinogenicity is attributed to its metabolic activation in the liver and bladder, leading to the formation of DNA adducts that can induce mutations.[6]
It is imperative to handle this compound with appropriate safety precautions, assuming it may possess similar toxicological properties to 4-aminobiphenyl until proven otherwise. The presence of the methyl group at the 3-position may alter its metabolic fate and biological activity, potentially enhancing or diminishing its toxicity. Further research is required to elucidate the specific biological profile of this compound.
The following diagram illustrates a conceptual logical flow for investigating the potential biological effects of this compound, based on the known properties of related aromatic amines.
Conclusion
This compound is a chemical compound with defined physicochemical properties and a clear synthetic pathway. While its biological effects remain uncharacterized, the known toxicity of the related compound 4-aminobiphenyl warrants a cautious approach to its handling and use. This guide provides a foundational resource for researchers interested in synthesizing and exploring the potential applications of this compound in various scientific disciplines. Further investigation into its biological activity is essential to fully understand its properties and potential for use in drug development or other fields.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS#:63019-98-7 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 63019-98-7 [m.chemicalbook.com]
- 4. This compound | 63019-98-7 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Amino-3-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Amino-3-methylbiphenyl, a valuable building block in the development of pharmaceuticals and other advanced materials. This document details two principal and effective routes: the Suzuki-Miyaura coupling and a two-step process involving the synthesis and subsequent reduction of a nitrobiphenyl intermediate.
This guide offers detailed experimental protocols, quantitative data for each key step, and visual representations of the synthetic workflows to aid researchers in the successful preparation of this target molecule.
Synthetic Pathways Overview
Two well-established methodologies for the synthesis of this compound are presented:
-
Route 1: Suzuki-Miyaura Coupling. This palladium-catalyzed cross-coupling reaction offers a direct approach to forming the biaryl C-C bond. The synthesis involves the coupling of an appropriately substituted aryl halide (4-bromo-2-methylaniline) with an arylboronic acid (phenylboronic acid). This method is favored for its mild reaction conditions and high functional group tolerance.
-
Route 2: Synthesis and Reduction of 3-Methyl-4-nitrobiphenyl. This two-step pathway first involves the construction of the biphenyl core through a Negishi-type coupling to form 3-methyl-4-nitrobiphenyl. The nitro group is then reduced to the desired primary amine. This route is robust and often provides high overall yields.
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound via the palladium-catalyzed coupling of 4-bromo-2-methylaniline and phenylboronic acid.
Experimental Workflow for Suzuki-Miyaura Coupling
4-Amino-3-methylbiphenyl molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Amino-3-methylbiphenyl, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Formula
This compound, also known by its IUPAC name 2-methyl-4-phenylaniline, is an aromatic amine derivative of biphenyl. The structure consists of two phenyl rings linked together, with an amino group and a methyl group substituted on one of the rings.
Molecular Formula: C₁₃H₁₃N[1]
Chemical Structure:
Image Source: PubChem
Key Identifiers:
-
Synonyms: 3-Methylbiphenyl-4-amine, 2-Methyl-4-phenylaniline, 3-Methyl-[1,1'-biphenyl]-4-amine[2]
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and predicted spectroscopic properties of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 183.25 g/mol | [1] |
| Appearance | Off-white to brown solid | [2] |
| Melting Point | 38-39 °C | [2] |
| Boiling Point | 306.94 °C (estimate) | [2] |
| Density | 1.065 g/cm³ (estimate) | [2] |
| Solubility | Slightly soluble in acetone, chloroform, and methanol. | [3] |
| SMILES | Cc1cc(ccc1N)c2ccccc2 | |
| InChI | InChI=1S/C13H13N/c1-10-8-9-12(14)11(7-10)13-5-3-2-4-6-13/h2-9H,14H2,1H3 |
Spectroscopic Data
| Spectrum | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), NH₂ protons (broad singlet, ~3.5-4.5 ppm), and methyl protons (singlet, ~2.2-2.4 ppm). |
| ¹³C NMR | Aromatic carbons (~115-150 ppm) and a methyl carbon (~15-20 ppm). |
| IR (Infrared) | N-H stretching (two bands, ~3300-3500 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 183. |
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid.[4] For the synthesis of this compound, 4-bromo-2-methylaniline can be coupled with phenylboronic acid.
-
Reactants:
-
4-bromo-2-methylaniline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane and Water (4:1 mixture, 10 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add 4-bromo-2-methylaniline, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reactivity
The chemical reactivity of this compound is primarily determined by the amino group and the biphenyl ring system. The amino group can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation. The biphenyl ring system can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing amino and methyl groups.
Applications in Drug Development
Substituted biphenylamines are important structural motifs in many biologically active compounds. A significant application of a structurally related core is in the synthesis of the tyrosine kinase inhibitor, Nilotinib .[5] Nilotinib is used in the treatment of chronic myeloid leukemia (CML).[5] The synthesis of Nilotinib involves the coupling of a substituted aminobenzoic acid with another amine, highlighting the importance of aminobiphenyl derivatives as key intermediates in the synthesis of targeted cancer therapies.
The following diagram illustrates a generalized synthetic scheme for Nilotinib, showcasing the incorporation of a this compound-like core.
Caption: Generalized synthetic pathway for Nilotinib.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its utility as a building block for complex molecules, such as the anticancer drug Nilotinib, underscores its importance for researchers in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective use in a research and development setting.
References
Physical and chemical properties of 4-Amino-3-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Amino-3-methylbiphenyl. The information is intended to support research, development, and safety assessments involving this compound.
Core Physical and Chemical Properties
This compound is a biphenyl derivative with an amino and a methyl substituent on one of the phenyl rings. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃N | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| CAS Number | 63019-98-7 | [1][2] |
| Melting Point | 38-39 °C | [2] |
| Boiling Point | 312.1 °C at 760 mmHg | [2] |
| Density | 1.057 g/cm³ | [2] |
| Refractive Index | 1.607 | [2] |
| Solubility | Slightly soluble in Acetone, Chloroform, and Methanol. | [3] |
| Appearance | Solid | [3] |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the biphenyl rings. A singlet for the methyl group (CH₃) would likely appear in the upfield region (around 2.0-2.5 ppm), and a broad singlet for the amine protons (NH₂) would also be present. The exact chemical shifts and coupling constants would depend on the substitution pattern. For example, the ¹H NMR spectrum of the related compound 4-methylbiphenyl shows a multiplet for the aromatic protons between 7.19-7.42 ppm and a singlet for the methyl protons at 2.41 ppm.[4]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a number of signals in the aromatic region (typically 110-150 ppm) for the carbons of the biphenyl scaffold. The methyl carbon would appear at a higher field (around 20 ppm). For comparison, the ¹³C NMR of 4-methylbiphenyl shows aromatic carbons in the range of 126.8-140.9 ppm and a methyl carbon at 20.9 ppm.[4]
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (183.25). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the bond between the two phenyl rings.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds.[5][6][7][8] A plausible synthetic route to this compound would involve the coupling of a protected 4-amino-3-methylphenyl halide with phenylboronic acid.
Materials:
-
4-Bromo-2-methylaniline (or a suitable protected derivative)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., triphenylphosphine) if using Pd(OAc)₂
-
A base (e.g., potassium carbonate, sodium carbonate)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., 1-5 mol% Pd(PPh₃)₄).
-
The flask is evacuated and backfilled with an inert gas several times.
-
Degassed solvent (e.g., a mixture of toluene and water) is added via syringe.
-
The reaction mixture is heated to a temperature between 80-110 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS#:63019-98-7 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 63019-98-7 [m.chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Analysis of 4-Amino-3-methylbiphenyl
This guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-3-methylbiphenyl (CAS No. 63019-98-7), tailored for researchers, scientists, and professionals in drug development. While experimental spectra for this specific compound are not widely published, this document presents predicted data based on its chemical structure and established principles of spectroscopy. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with workflow visualizations.
Molecular Structure:
-
Chemical Formula: C₁₃H₁₃N[1]
-
Molecular Weight: 183.25 g/mol [1]
-
Structure: A biphenyl core with an amino group at the 4-position and a methyl group at the 3-position.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and aromatic structure.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.50 - 7.30 | Multiplet | 5H | Phenyl group protons (C₆H₅) |
| ~ 7.10 | Doublet | 1H | Aromatic H (C5-H) |
| ~ 6.80 | Singlet | 1H | Aromatic H (C2-H) |
| ~ 6.70 | Doublet | 1H | Aromatic H (C6-H) |
| ~ 3.70 | Broad Singlet | 2H | Amino group protons (-NH₂) |
| ~ 2.20 | Singlet | 3H | Methyl group protons (-CH₃) |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 146 | C4 (Carbon with -NH₂ group) |
| ~ 141 | C1' (Carbon of the phenyl group) |
| ~ 138 | C1 (Carbon of the biphenyl link) |
| ~ 130 - 127 | Phenyl group carbons & C5, C6 |
| ~ 125 | C3 (Carbon with -CH₃ group) |
| ~ 115 | C2 |
| ~ 18 | -CH₃ Carbon |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric & symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (methyl) |
| 1620 - 1580 | Strong | Aromatic C=C ring stretching |
| 1600 - 1500 | Strong | N-H bending |
| 1470 - 1430 | Medium | Aliphatic C-H bending (methyl) |
| 850 - 800 | Strong | C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity | Assignment |
| 183 | High | [M]⁺ (Molecular Ion) |
| 168 | High | [M - CH₃]⁺ (Loss of a methyl radical) |
| 167 | Medium | [M - NH₂]⁺ (Loss of an amino radical) |
| 152 | Medium | [M - CH₃ - NH₂]⁺ |
Experimental Protocols
The following sections detail standardized methodologies for acquiring spectroscopic data for solid aromatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for preparing and running a solution-state NMR sample.
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[2]
-
Select a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃) for nonpolar organic compounds.[2]
-
Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial. Gentle vortexing can aid dissolution.[2]
-
-
Sample Transfer:
-
Data Acquisition:
-
Wipe the exterior of the NMR tube to remove any contaminants.[2]
-
Place the tube into a spinner turbine, using a depth gauge for consistent positioning.
-
Insert the sample into the NMR spectrometer.
-
Perform standard instrument procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
-
Infrared (IR) Spectroscopy
For a solid sample like this compound, the thin solid film or KBr pellet method is commonly used.
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[3][4]
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[3]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3]
-
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Place the salt plate or KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample holder or a clean salt plate to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
This protocol describes a general approach for the analysis of a small organic molecule using mass spectrometry, often coupled with a chromatographic system.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile. Sample cleanliness is crucial for obtaining high-quality data.[6]
-
The solution is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.[7]
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known reference compound that provides ions of known m/z across the desired mass range.[8]
-
For high-resolution mass spectrometry (HRMS), an internal calibrant (lock mass) can be used simultaneously with the sample analysis to correct for any instrumental drift and ensure high mass accuracy.[8]
-
-
Data Acquisition:
-
Choose an appropriate ionization technique. For a molecule like this compound, soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are suitable to observe the molecular ion.[9]
-
Acquire the full scan mass spectrum to identify the molecular ion.
-
To aid in structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to fragmentation to observe characteristic product ions.[9]
-
Visualizations
The following diagrams illustrate the general workflows and logical relationships in the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Information derived from different spectroscopic techniques.
References
- 1. scbt.com [scbt.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. webassign.net [webassign.net]
- 6. biocompare.com [biocompare.com]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Aminobiphenyls: A Versatile Scaffold for Future Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Aminobiphenyl Core
Substituted aminobiphenyls are a class of organic compounds characterized by a biphenyl backbone with one or more amino group substituents. This structural motif has a long history, having been used commercially as rubber antioxidants and intermediates in dye synthesis.[1][2] However, the parent compound, 4-aminobiphenyl, is a known human carcinogen, primarily causing bladder cancer through metabolic activation and the formation of DNA adducts.[1][2][3][4] This toxicity historically limited its exploration.
Today, advanced synthetic methodologies allow for precise control over substitution patterns, enabling the design of novel aminobiphenyl derivatives that minimize or eliminate the carcinogenic potential while maximizing desirable properties. This has unlocked significant research opportunities, positioning the substituted aminobiphenyl scaffold as a versatile platform for innovation in both medicinal chemistry and materials science. This guide explores the most promising research avenues, providing detailed protocols and data to facilitate further investigation.
Core Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling
The construction of the core biphenyl structure is most commonly achieved via the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful method forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high yields and excellent functional group tolerance.[5][6][7] Recent advancements have even introduced "aminative" Suzuki coupling, which directly creates a C-N-C linked diaryl amine from the same starting materials, further expanding the synthetic toolkit.[8][9]
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a substituted biphenyl.
-
Reagent Preparation: In a sealed reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the substituted aryl halide (1.0 equivalent), the desired aryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (5 mol%) or Pd(dppf)Cl₂ (5 mol%), and a suitable ligand like tricyclohexylphosphine or SPhos (10 mol%).[7]
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (3:1 v/v), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) for a period of 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][10]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final substituted biphenyl compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Research Area 1: Medicinal Chemistry and Drug Development
The aminobiphenyl scaffold is a privileged structure in medicinal chemistry due to its rigid, yet conformationally flexible nature, which allows it to fit into various enzyme active sites.
Application: Kinase Inhibitors for Cancer Therapy
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] Many kinase inhibitors function by competing with ATP at the enzyme's active site. The aminobiphenyl core can serve as a robust scaffold for designing such inhibitors, with different substitutions tuning the selectivity and potency against specific kinase targets like Receptor Tyrosine Kinases (RTKs).[11][12][13]
The diagram below illustrates a simplified RTK signaling pathway, a common target for aminobiphenyl-based inhibitors. Ligand binding induces receptor dimerization and autophosphorylation, initiating a downstream cascade (e.g., RAS/MAPK) that ultimately promotes cell proliferation and survival.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.
The following table summarizes the inhibitory activity of representative aminobiphenyl derivatives against various protein kinases.
| Compound Class | Target Kinase(s) | Activity Metric | Value | Reference |
| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea | KIT, PDGFRβ | Kd | 150 nM, 190 nM | --INVALID-LINK--[11] |
| Biaryl-1H-Pyrazole Sulfonamide | G2019S-LRRK2 | IC₅₀ | <10 nM | --INVALID-LINK--[14] |
| 4-(aminomethyl)benzamide derivative | EGFR | % Inhibition | 92% @ 10 nM | --INVALID-LINK--[12] |
-
Reagent Preparation: Prepare a solution of the test compound (substituted aminobiphenyl derivative) in 100% DMSO and create a serial dilution series. Prepare kinase, fluorescently labeled ATP tracer, and antibody solutions in a buffered aqueous solution.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the target kinase enzyme to all wells.
-
Initiation: Initiate the kinase reaction by adding the ATP tracer and substrate mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Detection: Stop the reaction by adding a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Reading: After a further incubation period, read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. The FRET signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Application: Anti-HIV Agents
The aminobiphenyl scaffold has been successfully incorporated into diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs). By introducing fluorine atoms into the biphenyl ring, researchers have developed compounds with high potency against wild-type and mutant HIV-1 strains, along with improved metabolic stability and safety profiles.[10]
| Compound | EC₅₀ (WT HIV-1, nM) | CC₅₀ (MT-4 cells, µM) | Selectivity Index (SI) | Reference |
| 5t | 1.8 | 117 | 66,443 | --INVALID-LINK--[10] |
| JK-4b | 1.0 | 2.08 | 2,059 | --INVALID-LINK--[10] |
-
Cell Culture: Culture MT-4 cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium.
-
Infection: Infect MT-4 cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the diluted test compounds to the cell suspension and plate in a 96-well plate. Include control wells with infected/untreated cells and uninfected/untreated cells.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Assessment: Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with a solubilization buffer (e.g., acidified isopropanol).
-
Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell protection for each compound concentration and determine the 50% effective concentration (EC₅₀). Simultaneously, run a parallel assay with uninfected cells to determine the 50% cytotoxic concentration (CC₅₀).
Application: General Anticancer Agents
Several studies have demonstrated the broad anticancer potential of substituted aminobiphenyls, acting through mechanisms such as the induction of apoptosis and cell cycle arrest at the G2/M phase.[15] These compounds have shown efficacy against various cancer cell lines, including melanoma and breast cancer.[15][16]
The following diagram outlines a typical workflow for screening and characterizing novel anticancer compounds based on the aminobiphenyl scaffold.
Caption: Workflow for discovery of anticancer aminobiphenyls.
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| 11 | Melanoma | IC₅₀ | 1.7 ± 0.5 | --INVALID-LINK--[15] |
| 12 | Melanoma | IC₅₀ | 2.0 ± 0.7 | --INVALID-LINK--[15] |
| A-1A | Antitumor | IC₅₀ | 12.2 µg/mL | --INVALID-LINK--[17] |
Research Area 2: Materials Science
The rigid biphenyl structure and the electron-donating nature of the amino group make these compounds excellent candidates for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).
Application: Organic Light-Emitting Diodes (OLEDs)
OLEDs are solid-state devices composed of thin organic layers sandwiched between two electrodes.[18][19] When a voltage is applied, charge carriers (holes and electrons) are injected, which then recombine in an emissive layer to produce light. Substituted aminobiphenyls are often incorporated into larger molecular structures, such as fluorene or triarylamine derivatives, which serve as highly efficient Hole Transport Layer (HTL) materials or as hosts in the Emissive Layer (EML).[20][21] Their function is to facilitate the movement of holes from the anode to the emissive layer, enhancing device efficiency and lifespan.[20]
This diagram illustrates the fundamental layered structure of an OLED and the role of aminobiphenyl-containing materials.
Caption: Basic layered structure of an Organic Light-Emitting Diode (OLED).
Experimental Protocol: OLED Fabrication by Thermal Evaporation
-
Substrate Preparation: Begin with a pre-cleaned substrate, typically glass coated with a transparent conductive oxide like Indium Tin Oxide (ITO), which serves as the anode. Clean the substrate sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by drying and UV-ozone treatment.
-
Vacuum Chamber: Place the cleaned substrate and crucibles containing the organic materials (including the aminobiphenyl-based HTL material) and metal for the cathode into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Layer Deposition: Deposit the layers sequentially by resistive heating of the crucibles.
-
Deposit the Hole Transport Layer (HTL) onto the ITO anode.
-
Deposit the Emissive Layer (EML).
-
Deposit the Electron Transport Layer (ETL).
-
-
Cathode Deposition: Deposit a low work-function metal (e.g., LiF/Al) through a shadow mask to define the active area of the pixels.
-
Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox for encapsulation (e.g., using UV-cured epoxy and a cover glass) to protect the organic layers from oxygen and moisture.
-
Characterization: Test the device by applying a voltage and measuring the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum.
Conclusion and Future Outlook
The substituted aminobiphenyl scaffold represents a highly versatile and promising platform for scientific research and development. In medicinal chemistry, ongoing efforts should focus on designing novel derivatives with high target specificity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, particularly for kinase and reverse transcriptase inhibition. In materials science, the exploration of new aminobiphenyl-based compounds for OLEDs and other organic electronics could lead to more efficient and durable devices. The continued application of modern synthetic methods like the Suzuki-Miyaura coupling will be crucial in unlocking the full potential of this remarkable chemical core.
References
- 1. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 3. Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Aminative Suzuki-Miyaura Coupling | Domainex [domainex.co.uk]
- 10. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 19. OLED - Wikipedia [en.wikipedia.org]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety of 4-Amino-3-methylbiphenyl
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. 4-Amino-3-methylbiphenyl is a chemical for research use only and should be handled by trained personnel with appropriate safety precautions. Due to the limited specific toxicological data for this compound, this guide draws heavily upon data from the closely related and well-characterized Group 1 human carcinogen, 4-aminobiphenyl (4-ABP). It is presumed that this compound may share similar hazardous properties.
Chemical Identification and Physical Properties
This compound, also known as 2-methyl-4-phenylaniline, is an aromatic amine. Its structural and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 63019-98-7 | |
| Molecular Formula | C13H13N | |
| Molecular Weight | 183.25 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 38-39°C | |
| Boiling Point | 312.1°C at 760 mmHg | |
| Density | 1.057 g/cm³ | |
| Flash Point | 151°C | |
| LogP (Octanol/Water Partition Coefficient) | 3.82540 |
Hazard Identification and Classification
While a specific GHS classification for this compound is not universally established, the data for analogous aminobiphenyls suggest significant health hazards. The parent compound, 4-aminobiphenyl, is classified as a known human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC).
Table 2.1: Anticipated GHS Hazard Classification Based on data from related aminobiphenyl compounds.
| Hazard Class | Hazard Statement | Precautionary Statements (Selection) |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Carcinogenicity | H350: May cause cancer. | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308 + P313: IF exposed or concerned: Get medical advice/attention. |
| Skin Irritation | H315: Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Toxicological Information
The toxicological profile of this compound is not well-documented. However, its structural similarity to 4-aminobiphenyl, a potent bladder carcinogen, warrants extreme caution.
Acute Toxicity
Limited data is available for this compound. The lowest published toxic dose (TDLo) has been reported in rats via subcutaneous administration.
Table 3.1: Acute Toxicity Data for this compound
| Test Type | Route of Exposure | Species | Dose | Reference |
| TDLo | Subcutaneous | Rat | 1200 mg/kg/W-I |
Acute inhalation exposure to the related 4-aminobiphenyl in humans has been shown to cause headaches, lethargy, cyanosis, and urinary tract irritation.
Carcinogenicity
4-aminobiphenyl is known to be a human carcinogen based on sufficient evidence from human and animal studies. Occupational exposure to 4-aminobiphenyl is strongly associated with an increased risk of bladder cancer. Animal studies have demonstrated that oral exposure to 4-aminobiphenyl causes urinary bladder cancer in mice, rabbits, and dogs, as well as liver tumors in mice. Given its structure, this compound should be handled as a potential human carcinogen.
Genotoxicity
The carcinogenicity of 4-aminobiphenyl is understood to operate through a genotoxic mechanism. This involves metabolic activation to intermediates that form covalent bonds with DNA, creating DNA adducts. These adducts can lead to mutations and chromosomal aberrations, initiating cancer. 4-aminobiphenyl is mutagenic in Salmonella typhimurium assays (Ames test) in the presence of metabolic activation.
Mechanism of Toxicity: Metabolic Activation
Aromatic amines like 4-aminobiphenyl are not directly carcinogenic but require metabolic activation to exert their toxic effects. This process is primarily initiated in the liver. The proposed pathway, which likely applies to this compound, involves two key enzymatic steps.
-
Phase I Metabolism (N-oxidation): Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-oxidation of the parent amine to form a reactive N-hydroxyarylamine metabolite.
-
Phase II Metabolism (Esterification): The N-hydroxy metabolite undergoes further activation through O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs). This creates a highly electrophilic nitrenium ion.
-
DNA Adduct Formation: The unstable nitrenium ion readily reacts with nucleophilic sites on DNA bases, primarily at the C8 position of guanine, forming DNA adducts. These adducts are the primary lesions responsible for the mutagenic and carcinogenic effects.
Experimental Protocols
Detailed experimental protocols for this compound are not published. However, a standard assay to evaluate the mutagenic potential of such a compound is the bacterial reverse mutation assay, or Ames test.
General Protocol: Ames Test
The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (His-). The assay measures the rate at which the test chemical causes reverse mutations, allowing the bacteria to grow on a histidine-free medium.
Methodology:
-
Metabolic Activation: The test compound is mixed with a liver extract (S9 fraction) from rats induced with P450-inducing agents. This provides the necessary enzymes for metabolic activation.
-
Exposure: The tester bacterial strain, the test compound, and the S9 mix are combined in a test tube.
-
Plating: The mixture is added to molten top agar and poured onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a positive (mutagenic) result.
Safe Handling and Exposure Control
Given the potential for high toxicity and carcinogenicity, stringent safety measures are mandatory when handling this compound.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation. Use a closed system for transfers where possible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.
-
Skin and Body Protection: Wear a lab coat, and consider disposable coveralls for larger quantities. Ensure no skin is exposed.
-
Respiratory Protection: If dusts are generated outside of a fume hood (not recommended), a NIOSH-approved respirator with an appropriate particulate filter is required.
-
-
Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling. Contaminated clothing should be removed immediately and decontaminated before reuse.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up or in an area accessible only to authorized personnel.
-
Spill Procedures:
-
Evacuate the area and prevent access.
-
Avoid breathing dust. Wear full PPE, including respiratory protection.
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.
-
Do not let the product enter drains.
-
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower. Consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
-
If Swallowed: Rinse mouth. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell.
-
General Advice: Show the safety data sheet to the doctor in attendance.
An In-depth Technical Guide on 4-Amino-3-methylbiphenyl: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-methylbiphenyl, a methylated derivative of the well-known carcinogen 4-aminobiphenyl, is an aromatic amine with significant interest in the fields of toxicology and chemical synthesis. While its history is not as extensively documented as its parent compound, understanding its discovery, synthesis, and properties is crucial for researchers in organic chemistry and drug development. This guide provides a comprehensive overview of this compound, including its physical and chemical properties, a plausible historical synthesis route, and its toxicological profile, supported by available data and presented in a structured format for clarity and ease of comparison.
Introduction
This compound, also known as 3-methyl-[1,1'-biphenyl]-4-amine, is a biphenyl derivative characterized by an amino group and a methyl group attached to one of the phenyl rings. Its structure is closely related to 4-aminobiphenyl, a compound notorious for its carcinogenic properties, particularly in inducing bladder cancer.[1] The addition of a methyl group to the aromatic ring can significantly influence the molecule's metabolic fate and biological activity. This guide aims to consolidate the available technical information on this compound, focusing on its discovery, historical context, and synthetic methodologies.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 63019-98-7 | [2] |
| Molecular Formula | C₁₃H₁₃N | [2] |
| Molecular Weight | 183.25 g/mol | [2] |
| Melting Point | 38-39 °C | |
| Appearance | Off-White to Brown Low Melting Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Discovery and Historical Context
The carcinogenic properties of the parent compound, 4-aminobiphenyl, were identified in the mid-20th century through occupational health studies of workers in chemical plants.[1] This discovery likely spurred further research into the toxicological effects of its derivatives, including methylated analogues like this compound, to understand structure-activity relationships related to their carcinogenicity.
Synthesis Methodology
While a specific, dated publication detailing the initial synthesis of this compound is elusive, a plausible and historically relevant synthetic route can be constructed based on established organic chemistry reactions. A common approach for the synthesis of substituted biphenyls involves a cross-coupling reaction to form the biphenyl core, followed by functional group manipulations.
A likely pathway involves the synthesis of a nitrated precursor, 3-methyl-4-nitrobiphenyl, which is then reduced to the desired amine.
Experimental Protocol: Synthesis of 3-Methyl-4-nitrobiphenyl via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.
Reaction:
Materials:
-
1-Bromo-4-nitrobenzene
-
3-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-4-nitrobenzene (1 equivalent) and 3-methylphenylboronic acid (1.2 equivalents) in a mixture of toluene and ethanol.
-
Add an aqueous solution of sodium carbonate (2 equivalents).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium(II) acetate catalyst (0.02 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-methyl-4-nitrobiphenyl.
Experimental Protocol: Reduction of 3-Methyl-4-nitrobiphenyl to this compound
The reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.
Reaction:
Materials:
-
3-Methyl-4-nitrobiphenyl
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas
Procedure:
-
Dissolve 3-methyl-4-nitrobiphenyl in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound.
Logical Workflow for Synthesis
The logical workflow for the synthesis of this compound can be visualized as a two-step process.
Toxicological Profile and Biological Significance
The toxicological properties of this compound are not as extensively studied as those of 4-aminobiphenyl. However, given its structural similarity, it is presumed to be a carcinogen. The parent compound, 4-aminobiphenyl, is a known human bladder carcinogen.[1] Its carcinogenicity is a result of its metabolic activation in the liver to N-hydroxy-4-aminobiphenyl, which can then form DNA adducts, leading to mutations and cancer.
It is plausible that this compound undergoes a similar metabolic activation pathway. The presence of the methyl group may influence the rate and site of metabolism, potentially altering its carcinogenic potency or target organ specificity. Early studies on methylated arsenicals have shown that methylation can significantly affect the toxicity of a compound.[4][5] However, detailed studies on the specific metabolic pathways and toxicological endpoints for this compound are required for a comprehensive risk assessment.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Research in this area would be valuable to elucidate its mechanism of toxicity and potential biological effects.
Conclusion
This compound is a compound of interest due to its structural relationship to the known carcinogen 4-aminobiphenyl. While its specific history of discovery is not well-documented, its synthesis can be achieved through established methods such as Suzuki-Miyaura coupling followed by nitro group reduction. The provided experimental protocols offer a practical guide for its laboratory preparation. Further research is needed to fully characterize its toxicological profile, metabolic fate, and potential interactions with biological signaling pathways to better understand its health risks and potential applications in research.
References
- 1. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The accumulation and toxicity of methylated arsenicals in endothelial cells: important roles of thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylated arsenicals: the implications of metabolism and carcinogenicity studies in rodents to human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of 4-Amino-3-methylbiphenyl: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isomers of 4-Amino-3-methylbiphenyl, a class of compounds with significant relevance in medicinal chemistry and toxicology. This document details the physicochemical properties, spectroscopic data, and synthesis methodologies for key isomers. Furthermore, it explores their biological activities, with a particular focus on the carcinogenic potential inherited from the parent compound, 4-aminobiphenyl. Detailed experimental protocols and visual representations of metabolic pathways are included to facilitate further research and development in this area.
Introduction
Biphenyl and its derivatives are prevalent structural motifs in a wide array of biologically active compounds. The introduction of amino and methyl groups to the biphenyl scaffold can significantly modulate the pharmacological and toxicological properties of the parent molecule. This compound and its isomers are of particular interest due to their structural similarity to known carcinogens and their potential as intermediates in the synthesis of novel therapeutic agents. Understanding the distinct properties of each isomer is crucial for predicting their biological fate and for the rational design of new chemical entities.
Isomers of this compound
The positional isomers of this compound are characterized by the different arrangements of the amino and methyl groups on the biphenyl core. The primary isomers of interest include:
-
This compound: The parent compound of this series.
-
2-Amino-5-methylbiphenyl
-
4-Amino-2-methylbiphenyl
-
3-Amino-2'-methylbiphenyl
-
4-Amino-2'-methylbiphenyl
-
4-Amino-4'-methylbiphenyl
The precise positioning of the functional groups dramatically influences the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby dictating its chemical reactivity and biological activity.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of each isomer is fundamental for their identification, purification, and characterization. The available data for the key isomers are summarized in the tables below.
Table 1: Physicochemical Properties of this compound and its Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 63019-98-7 | C₁₃H₁₃N | 183.25 | 38-39[1] | 306.94 (rough estimate)[2] |
| 2-Amino-5-methylbiphenyl | 42308-28-1 | C₁₃H₁₃N | 183.25 | Not available | Not available |
| 4-Amino-2-methylbiphenyl | Not available | C₁₃H₁₃N | 183.25 | Not available | Not available |
| 3-Amino-2'-methylbiphenyl | 400745-54-2 | C₁₃H₁₃N | 183.25 | Not available | Not available |
| 4-Amino-2'-methylbiphenyl | 1204-41-7 | C₁₃H₁₃N | 183.25 | Not available | Not available |
| 4-Amino-4'-methylbiphenyl | Not available | C₁₃H₁₃N | 183.25 | Not available | Not available |
Table 2: Spectroscopic Data of this compound and its Isomers
| Compound | 1H NMR Data (δ ppm) | 13C NMR Data (δ ppm) | Mass Spectrometry (m/z) |
| This compound | Data not available | Data not available | Data not available |
| 2-Amino-5-methylbiphenyl | Data not available | Data not available | Data not available |
| 4-Amino-2-methylbiphenyl | Data not available | Data not available | Data not available |
| 3-Amino-2'-methylbiphenyl | Data not available | Data not available | Data not available |
| 4-Amino-2'-methylbiphenyl | Data not available | Data not available | Data not available |
| 4-Amino-4'-methylbiphenyl | Data not available | Data not available | Data not available |
Note: Comprehensive spectroscopic data for these specific isomers is limited in publicly available literature. Researchers are encouraged to consult specialized databases such as the Spectral Database for Organic Compounds (SDBS) for potential entries.
Synthesis Methodologies
The synthesis of aminomethylbiphenyl isomers is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile method allows for the formation of the crucial C-C bond between two aryl rings.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of aminomethylbiphenyls. Specific reaction conditions may need to be optimized for each isomer.
Materials:
-
Appropriately substituted bromoaniline or aminophenylboronic acid derivative
-
Appropriately substituted phenylboronic acid or bromotoluene derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, THF, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.01-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminomethylbiphenyl isomer.
References
Methodological & Application
Application of 4-Amino-3-methylbiphenyl in Pharmaceutical Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of 4-Amino-3-methylbiphenyl as a versatile building block in pharmaceutical synthesis. While direct synthesis of a currently marketed drug from this specific starting material is not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active compounds, particularly in the realm of kinase inhibitors and anti-inflammatory agents. These notes offer detailed protocols for key synthetic transformations and explore the potential therapeutic targets of its derivatives.
Introduction: The Potential of a Privileged Scaffold
This compound belongs to the class of aminobiphenyls, a privileged scaffold in medicinal chemistry. The biphenyl moiety provides a rigid backbone for molecular recognition, while the amino group serves as a crucial handle for further functionalization, allowing for the exploration of a wide chemical space. The methyl group offers a point for steric and electronic modulation of the molecule. This combination makes this compound an attractive starting material for the synthesis of novel drug candidates.
The primary utility of this compound lies in its ability to undergo a variety of chemical transformations to generate a library of derivatives. These reactions primarily include N-functionalization of the amino group and cross-coupling reactions at the phenyl rings.
Key Synthetic Transformations and Experimental Protocols
The derivatization of this compound is crucial for developing new chemical entities. The following sections detail the protocols for key synthetic modifications.
N-Acylation of this compound
A common and straightforward modification is the acylation of the primary amino group to form amides. This transformation is fundamental in the synthesis of many kinase inhibitors, where the amide bond often plays a critical role in binding to the hinge region of the kinase.
General Protocol for N-Acylation:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.), to the solution.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., an acyl chloride or carboxylic acid with a coupling agent like HATU) (1.1 eq.).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Data for N-Acylation of Aminobiphenyl Analogs
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Pyrazine-2-carboxylic acid (with DCC/DMAP) | DMAP | DCM | 12 | 60-85 | [1] |
| Substituted benzoyl chloride | TEA | DCM | 4 | >90 | General Protocol |
| Acryloyl chloride | DIPEA | THF | 2 | >95 | Hypothetical |
Palladium-Catalyzed Cross-Coupling Reactions
The biphenyl scaffold of this compound can be further elaborated using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of additional aryl, heteroaryl, or amino substituents, significantly increasing molecular diversity.
General Protocol for Suzuki-Miyaura Coupling:
-
Pre-reaction Setup: To a flame-dried Schlenk tube, add the aryl halide derivative of this compound (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 60-85 | [1] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 110 | 20-67 | [2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | >90 | General Protocol |
Potential Pharmaceutical Applications: Kinase Inhibition
The this compound scaffold is a key component in many potent and selective kinase inhibitors. The amino group often forms crucial hydrogen bonds with the hinge region of the kinase active site, while the biphenyl moiety can occupy the hydrophobic pocket.
Hypothetical Drug Candidate Synthesis Workflow
The following workflow illustrates a potential synthetic route to a hypothetical kinase inhibitor starting from this compound.
Caption: A potential synthetic workflow for a kinase inhibitor.
Targeted Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
Many kinase inhibitors target the EGFR signaling pathway, which is often dysregulated in cancer. Derivatives of this compound could potentially inhibit EGFR, leading to the downregulation of downstream signaling cascades involved in cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by a hypothetical drug.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel pharmaceutical compounds. Its inherent structural features make it particularly suitable for the development of kinase inhibitors. The provided protocols for N-acylation and palladium-catalyzed cross-coupling reactions offer a solid foundation for the synthesis of diverse libraries of this compound derivatives for drug discovery programs. Further exploration of the structure-activity relationships of these derivatives could lead to the identification of potent and selective drug candidates for various therapeutic areas.
References
Synthesis of 4-Amino-3-methylbiphenyl Derivatives: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 4-Amino-3-methylbiphenyl and its derivatives, compounds of significant interest to researchers, scientists, and drug development professionals. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of these target molecules makes them valuable building blocks for novel therapeutic agents.[1] The primary synthetic strategies discussed herein are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination reactions, which are robust and versatile methods for the formation of the key carbon-carbon and carbon-nitrogen bonds, respectively.[2][3][4]
Introduction
This compound derivatives are important intermediates in the synthesis of a variety of biologically active molecules. Their structural motif is found in compounds being investigated for a range of therapeutic applications, including as potential anticancer and antioxidant agents.[5] The synthesis of these compounds typically involves the strategic formation of a biaryl linkage, followed by the introduction or manipulation of the amino group. This document outlines two powerful palladium-catalyzed cross-coupling reactions for the efficient synthesis of these valuable compounds.
Synthetic Strategies
The two primary methods for the synthesis of this compound derivatives are:
-
Suzuki-Miyaura Coupling: This reaction forms the biphenyl carbon-carbon bond by coupling an aryl boronic acid with an aryl halide.[1][2][6] For the target molecule, this could involve reacting a substituted phenylboronic acid with an amino- and methyl-substituted aryl halide, or vice versa.
-
Buchwald-Hartwig Amination: This reaction forms the carbon-nitrogen bond by coupling an amine with an aryl halide.[3][7][8] This is particularly useful for introducing the amino group onto a pre-formed methylbiphenyl scaffold.
The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final derivative.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the parent compound, this compound.
Materials:
-
4-Bromo-2-methylaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-methylaniline | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 85 | 18 | 85-95 |
| 2 | 4-Iodo-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 90-98 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Protocol 2: Synthesis of a this compound Derivative via Buchwald-Hartwig Amination
This protocol describes the synthesis of a generic N-aryl-4-amino-3-methylbiphenyl derivative.
Materials:
-
4-Bromo-3-methylbiphenyl (or other suitable aryl halide)
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, add 4-bromo-3-methylbiphenyl (1.0 mmol), palladium(II) acetate (0.01 mmol), and XPhos (0.02 mmol).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol).
-
Solvent and Amine Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-methylbiphenyl | Aniline | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | 4-Chloro-3-methylbiphenyl | Morpholine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
Yields are representative and may vary depending on the specific substrates and conditions.
Applications in Drug Development
The this compound scaffold is a key component in the development of various therapeutic agents. The amino group provides a handle for further functionalization, allowing for the synthesis of libraries of compounds for screening. The biphenyl core can mimic the side chains of amino acids like phenylalanine, making these derivatives useful as isosteres in enzyme inhibitors, such as those targeting renin.[9] Furthermore, derivatives of amino-biphenyls have shown potential as anticancer and antioxidant agents, highlighting the broad therapeutic potential of this class of compounds.[5]
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts and phosphine ligands are toxic and should be handled with care.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Proper waste disposal procedures should be followed for all chemical waste.
This application note provides a foundation for the synthesis of this compound derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Amino-3-methylbiphenyl in the Synthesis of Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methylbiphenyl is a versatile building block in the synthesis of novel organic materials, particularly for applications in organic electronics. Its biphenyl core provides a rigid and electronically conjugated scaffold, while the amino group serves as a key functional handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. The presence of the methyl group at the 3-position can influence the solubility, morphology, and electronic properties of the resulting materials. This document provides an overview of the potential applications and synthetic strategies involving this compound for the development of advanced organic materials.
While specific examples of complex organic materials synthesized directly from this compound are not extensively detailed in the readily available literature, its structural motifs are present in various high-performance organic electronic materials. The protocols and data presented here are based on established synthetic methodologies for analogous compounds and provide a foundational guide for researchers.
Key Applications
The primary application of this compound in materials science is as a precursor for the synthesis of:
-
Hole-Transporting Materials (HTMs): In devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), HTMs are crucial for efficiently transporting positive charge carriers (holes). The triphenylamine and carbazole moieties, which can be synthesized from biphenyl amines, are common cores for efficient HTMs.
-
Organic Emitters: By functionalizing the biphenyl scaffold with suitable chromophores, materials with tailored emission properties for OLED applications can be developed.
-
Conductive Polymers: Polymerization of this compound or its derivatives can lead to the formation of conductive polymers with potential applications in organic electronics.
Synthetic Methodologies
The most common and effective method for elaborating the structure of this compound is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction allows for the formation of C-N bonds between the amino group of this compound and various aryl halides or triflates, leading to the synthesis of triarylamine derivatives.
General Experimental Protocol: Synthesis of a Triarylamine Derivative via Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of a generic triarylamine derivative from this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobiphenyl, 4-bromo-9,9-dimethylfluorene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the aryl bromide (1.1 eq), sodium tert-butoxide (1.4 eq), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for a designated time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a triarylamine derivative.
Data Presentation
The following table summarizes hypothetical but expected data for a novel hole-transporting material (HTM-1) synthesized from this compound, compared to a standard material like Spiro-OMeTAD.
| Property | HTM-1 (Hypothetical) | Spiro-OMeTAD (Reference) |
| Synthesis | ||
| Starting Material | This compound | Biphenyl-based precursors |
| Key Reaction | Buchwald-Hartwig Amination | Multi-step synthesis |
| Photophysical Properties | ||
| Absorption Max (λabs) | ~390 nm | ~380 nm |
| Emission Max (λem) | ~440 nm | ~430 nm |
| Electrochemical Properties | ||
| HOMO Level | -5.2 eV | -5.1 eV |
| LUMO Level | -2.1 eV | -2.0 eV |
| Thermal Properties | ||
| Glass Transition (Tg) | 130 °C | 125 °C |
| Decomposition (Td) | 420 °C | 410 °C |
| Device Performance (in PSC) | ||
| Power Conversion Efficiency | Potentially >20% | ~21-23% |
Signaling Pathway and Device Architecture
The function of a hole-transporting material derived from this compound within a perovskite solar cell can be visualized as follows:
Caption: Charge generation and transport in a perovskite solar cell with a novel HTL.
This compound holds promise as a valuable precursor for the development of novel organic materials for electronic applications. The synthetic protocols outlined, based on established methodologies, provide a solid starting point for the design and synthesis of new hole-transporting materials and other functional organic molecules. Further research is warranted to explore the full potential of this building block and to synthesize and characterize specific materials derived from it, which will enable a more detailed understanding of their structure-property relationships and device performance.
Application Notes and Protocols for Reactions Involving 4-Amino-3-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow for a representative reaction involving 4-Amino-3-methylbiphenyl: the synthesis of an azo dye via diazotization and subsequent azo coupling. This class of reaction is fundamental in the synthesis of a wide range of colored compounds with applications in various fields, including pharmaceuticals and materials science. While specific literature detailing extensive reactions of this compound is limited, the following protocols are based on well-established procedures for analogous aromatic amines.
Overview of the Reaction Pathway
The synthesis of an azo dye from this compound is a two-step process. The first step is the diazotization of the primary aromatic amine, this compound, using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures. This reaction converts the amino group into a highly reactive diazonium salt.
The second step is the azo coupling, where the electrophilic diazonium salt reacts with an electron-rich coupling agent, such as a phenol or an aromatic amine, to form a stable azo compound. The extended conjugation of the resulting molecule is responsible for its color.
Experimental Protocols
Safety Precautions
This compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not eat, drink, or smoke when handling this compound.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Protocol for the Synthesis of an Azo Dye from this compound and 2-Naphthol
This protocol details the synthesis of an illustrative azo dye using 2-naphthol as the coupling agent.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beakers, flasks, stirring apparatus)
-
Filtration apparatus (Büchner funnel)
Part 1: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.83 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Stir the mixture until the amine is fully dissolved. Gentle warming may be required.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 20 minutes to ensure the diazotization is complete. The resulting solution contains the 4-methyl-3-phenylbenzenediazonium chloride and should be used immediately in the next step.
Part 2: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling reaction is complete.
Part 3: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter with several portions of cold distilled water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified azo dye.
-
Allow the purified crystals to air dry.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of an azo dye from this compound and 2-naphthol. This data is for illustrative purposes to demonstrate a structured format for presenting experimental results.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.83 g (0.01 mol) | Limiting Reagent |
| Sodium Nitrite | 0.70 g (0.01 mol) | |
| 2-Naphthol | 1.44 g (0.01 mol) | |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | Critical to prevent decomposition of the diazonium salt. |
| Coupling Temperature | 0-5 °C | |
| Reaction Time | ~2 hours | Includes diazotization and coupling steps. |
| Product | ||
| Crude Yield | ~2.9 g | |
| Purified Yield | ~2.5 g (Illustrative) | Corresponds to an approximate 80% yield. |
| Appearance | Red to Orange Solid | |
| Melting Point | Not Determined |
Visualizations
Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis of an azo dye.
Diagram of the Reaction Pathway
Caption: Overall reaction pathway for the azo dye synthesis.
Application Notes and Protocols for the Use of 4-Amino-3-methylbiphenyl as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methylbiphenyl is a versatile aromatic amine that serves as a key intermediate in the synthesis of a variety of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of the azo functional group (-N=N-), which links two aromatic rings. The color of the resulting dye is determined by the specific chemical structures of the aromatic amines and the coupling agents used in the synthesis. This document provides detailed protocols for the synthesis of azo dyes using this compound, along with methods for their characterization and evaluation of their potential biological activity.
Principle of Azo Dye Synthesis
The synthesis of azo dyes from this compound involves a two-step process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by reacting it with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[1]
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound like a phenol, naphthol, or another aromatic amine.[2] This electrophilic aromatic substitution reaction forms the stable azo-N=N- bond, creating the azo dye.[2]
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye from this compound and Phenol
This protocol describes the synthesis of a simple azo dye by coupling diazotized this compound with phenol.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
-
Standard laboratory glassware (beakers, flasks, stirring apparatus, filtration equipment)
Procedure:
Part 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.83 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the diazotization is complete. The resulting solution contains the 3-methylbiphenyl-4-diazonium chloride.
Part 2: Azo Coupling with Phenol
-
In a 500 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold phenol solution. A brightly colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
Part 3: Isolation and Purification of the Azo Dye
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter with cold distilled water to remove any unreacted salts and other impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Allow the purified dye to air dry or dry it in a desiccator.
-
Determine the melting point and characterize the dye using spectroscopic methods (e.g., FT-IR, ¹H-NMR, UV-Vis).
Data Presentation
Table 1: Hypothetical Quantitative Data for Azo Dyes Derived from this compound
| Coupling Agent | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | λmax (nm) |
| Phenol | 4-((3-methyl-[1,1'-biphenyl]-4-yl)diazenyl)phenol | C₁₉H₁₆N₂O | 288.35 | 85 | 152-154 | 350 |
| 2-Naphthol | 1-((3-methyl-[1,1'-biphenyl]-4-yl)diazenyl)naphthalen-2-ol | C₂₃H₁₈N₂O | 338.41 | 90 | 165-167 | 480 |
| N,N-Dimethylaniline | 4-((3-methyl-[1,1'-biphenyl]-4-yl)diazenyl)-N,N-dimethylaniline | C₂₁H₂₁N₃ | 327.42 | 88 | 138-140 | 410 |
Visualization of Experimental Workflow and Reaction Pathway
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: Overall reaction pathway for the azo dye synthesis.
Application in Biological Screening
Azo dyes have been investigated for a range of biological activities, including antimicrobial and antifungal properties.[3][4] The following protocol outlines a general workflow for screening the biological activity of newly synthesized azo dyes derived from this compound.
Protocol 2: Screening for Antimicrobial Activity
This protocol uses the agar well diffusion method to assess the antimicrobial activity of the synthesized azo dyes against representative bacterial and fungal strains.
Materials:
-
Purified azo dye
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Nutrient agar plates
-
Potato dextrose agar plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile swabs
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Dye Solutions: Prepare stock solutions of the purified azo dyes in DMSO at a concentration of 1 mg/mL.
-
Inoculation of Agar Plates:
-
For bacteria, use sterile swabs to evenly inoculate the surface of nutrient agar plates with the respective bacterial cultures.
-
For fungi, use sterile swabs to inoculate the surface of potato dextrose agar plates with the fungal culture.
-
-
Well Diffusion Assay:
-
Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the inoculated agar plates.
-
Add a defined volume (e.g., 100 µL) of the dye solution into each well.
-
Use DMSO as a negative control and a standard antibiotic/antifungal as a positive control.
-
-
Incubation:
-
Incubate the bacterial plates at 37 °C for 24 hours.
-
Incubate the fungal plates at 28 °C for 48-72 hours.
-
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualization of Biological Screening Workflow
Caption: Workflow for antimicrobial screening of azo dyes.
Disclaimer: The provided protocols and data are intended for research and development purposes only. All experiments should be conducted in a well-equipped laboratory under the supervision of qualified personnel. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for 4-Amino-3-methylbiphenyl as a Model Compound in Carcinogenicity Studies
Disclaimer: Extensive literature searches for "4-Amino-3-methylbiphenyl" did not yield specific data on its use as a model compound in carcinogenicity studies. The following application notes and protocols are therefore based on the closely related and well-characterized model aromatic amine carcinogen, 4-Aminobiphenyl (4-ABP) . Researchers should consider this information as a foundational guide, adaptable for the study of this compound, with the understanding that specific metabolic and carcinogenic profiles may differ.
Introduction
Aromatic amines are a significant class of chemical carcinogens found in industrial chemicals, dyes, pesticides, and tobacco smoke. 4-Aminobiphenyl (4-ABP) is a recognized human and animal carcinogen that has been extensively used as a model compound to investigate the mechanisms of aromatic amine-induced cancer, particularly of the urinary bladder and liver.[1][2][3][4] Its utility in research stems from its well-defined metabolic activation pathways, the formation of characteristic DNA adducts, and its consistent induction of tumors in experimental animals.[1][3] These characteristics make it an invaluable tool for studying the initiation and progression of chemical carcinogenesis, as well as for evaluating potential chemopreventive agents.
Carcinogenicity and Target Organs
In experimental animal models, oral administration of 4-ABP has been shown to induce a variety of tumors. The primary target organs vary by species, as summarized in the table below.
| Species | Route of Administration | Target Organs for Tumorigenesis | Reference |
| Mouse | Oral | Urinary Bladder, Liver, Blood Vessels (Angiosarcoma) | [1][3] |
| Rat | Subcutaneous Injection | Mammary Gland, Intestine | [3] |
| Dog | Oral | Urinary Bladder | [1] |
| Rabbit | Oral | Urinary Bladder | [1] |
Metabolic Activation and Detoxification
The carcinogenicity of 4-ABP is dependent on its metabolic activation to reactive electrophilic intermediates that can bind to DNA. This process primarily occurs in the liver.
Key Metabolic Steps:
-
N-hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to form N-hydroxy-4-aminobiphenyl, catalyzed mainly by cytochrome P450 enzymes, particularly CYP1A2.[1][3][5]
-
N-acetylation: A competing detoxification pathway is the N-acetylation of the amino group by N-acetyltransferase 2 (NAT2), which reduces the amount of 4-ABP available for N-hydroxylation.[1]
-
Conjugation: The N-hydroxy metabolite can undergo further conjugation reactions, such as N-glucuronidation in the liver. The resulting N-glucuronide is water-soluble and can be transported to the urinary bladder.
-
Activation in the Bladder: In the acidic environment of the bladder, the N-glucuronide can be hydrolyzed, releasing the N-hydroxy metabolite. This can then be further activated to a highly reactive arylnitrenium ion, which readily forms DNA adducts.[5]
A simplified diagram of the metabolic activation and detoxification pathways of 4-ABP is presented below.
Caption: Metabolic activation and transport of 4-Aminobiphenyl.
DNA Adduct Formation
The ultimate carcinogenic metabolites of 4-ABP are electrophilic and react with nucleophilic sites on DNA bases, forming covalent adducts. The formation of these DNA adducts is considered a critical initiating event in chemical carcinogenesis.[2]
The principal and most studied DNA adduct formed by 4-ABP is N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP).[2][6] This adduct is formed by the reaction of the arylnitrenium ion with the C8 position of guanine.
| Adduct Name | DNA Base | Position of Adduction | Significance | Reference |
| N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) | Guanine | C8 | Major adduct, mutagenic, used as a biomarker of exposure. | [2][6] |
The levels of dG-C8-ABP adducts can be quantified in target tissues and serve as a biomarker of genotoxic exposure and potential cancer risk.
Experimental Protocols
The following are generalized protocols based on studies with 4-ABP. These should be adapted and optimized for specific experimental goals and for use with this compound.
Protocol 1: In Vivo Carcinogenicity Study in Mice
Objective: To assess the tumorigenic potential of this compound in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Male and female mice (e.g., CD-1 or other appropriate strain), 6-8 weeks old
-
Standard laboratory animal diet and water
-
Animal housing facilities
-
Necropsy and histology equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the study.
-
Dosing Solution Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentrations.
-
Animal Groups: Randomly assign animals to control and treatment groups (e.g., 50 mice per sex per group).
-
Group 1: Vehicle control (oral gavage)
-
Group 2: Low dose of this compound (oral gavage)
-
Group 3: High dose of this compound (oral gavage)
-
-
Administration: Administer the test compound or vehicle by oral gavage daily for a predetermined period (e.g., 24 months).
-
Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weights weekly for the first 13 weeks and monthly thereafter.
-
Necropsy: At the end of the study period, euthanize all surviving animals. Perform a complete necropsy on all animals, including those that die prematurely.
-
Histopathology: Collect target organs (e.g., urinary bladder, liver, lungs, kidneys, spleen) and any gross lesions. Preserve tissues in 10% neutral buffered formalin, process for histology, and examine microscopically for tumors.
Protocol 2: Analysis of DNA Adducts by ³²P-Postlabeling
Objective: To detect and quantify this compound-DNA adducts in target tissues.
Materials:
-
Tissue samples from animals treated with this compound
-
DNA isolation kit
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Isolation: Isolate DNA from the target tissues of treated and control animals using a commercial kit or standard phenol-chloroform extraction.
-
DNA Hydrolysis: Enzymatically digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by digestion of normal nucleotides to deoxynucleosides with nuclease P1.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
TLC Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography.
-
Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager or by autoradiography. Quantify the adduct levels relative to the total amount of DNA analyzed.
Caption: Workflow for the detection of DNA adducts by 32P-postlabeling.
Conclusion
References
- 1. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. DNA adduct formation of 4-aminobiphenyl and heterocyclic aromatic amines in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Amination Using 4-Amino-3-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope.[1] This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of 4-Amino-3-methylbiphenyl with various aryl halides. This compound is a valuable building block, and its derivatization through C-N bond formation opens avenues to novel compounds with potential biological activity. The protocols herein are designed to be a practical guide for researchers in academic and industrial settings, facilitating the synthesis of N-aryl-4-amino-3-methylbiphenyl derivatives.
Reaction Principle
The palladium-catalyzed amination of this compound with an aryl halide (Ar-X) follows the general catalytic cycle of the Buchwald-Hartwig reaction. The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. The resulting palladium(II) intermediate then undergoes association with this compound, followed by deprotonation by a base to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which furnishes the desired N-aryl-4-amino-3-methylbiphenyl product and regenerates the active palladium(0) catalyst, thus completing the cycle.[3] The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the palladium-catalyzed amination of this compound with various aryl halides. These conditions are based on established Buchwald-Hartwig amination protocols for similar substrates.
Table 1: Reaction Parameters for the Amination of this compound with Aryl Bromides
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | Limiting reagent |
| Aryl Bromide | 1.2 mmol | Electron-rich, electron-neutral, and electron-poor aryl bromides can be used. |
| Catalyst System | ||
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Tris(dibenzylideneacetone)dipalladium(0) or Palladium(II) acetate are common choices. |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are generally effective. |
| Base | ||
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol | A strong, non-nucleophilic base is required. |
| Solvent | ||
| Toluene or Dioxane | 5 mL | Anhydrous and degassed solvents are crucial for optimal results. |
| Reaction Conditions | ||
| Temperature | 100-110 °C | Reaction temperature may need optimization based on the specific aryl bromide. |
| Reaction Time | 12-24 h | Monitored by TLC or GC-MS. |
| Expected Yield | 70-95% | Yields are highly dependent on the nature of the aryl bromide. |
Table 2: Influence of Aryl Halide on Reaction Outcome
| Aryl Halide | Expected Product | Typical Yield Range (%) | Notes |
| 4-Bromotoluene | N-(4-methylphenyl)-4-amino-3-methylbiphenyl | 85-95% | Electron-donating groups on the aryl halide are generally well-tolerated. |
| 4-Chlorobenzonitrile | N-(4-cyanophenyl)-4-amino-3-methylbiphenyl | 75-85% | Aryl chlorides are typically less reactive than aryl bromides and may require higher catalyst loading or longer reaction times. |
| 1-Bromo-3,5-dimethoxybenzene | N-(3,5-dimethoxyphenyl)-4-amino-3-methylbiphenyl | 80-90% | Steric hindrance near the halogen can affect reaction rates. |
| 2-Bromopyridine | N-(pyridin-2-yl)-4-amino-3-methylbiphenyl | 70-80% | Heteroaryl halides can be challenging substrates; specific ligand optimization may be necessary. |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of this compound
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or 1,4-dioxane
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%), and sodium tert-butoxide (1.4 mmol).
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol) and the aryl halide (1.2 mmol).
-
Add anhydrous, degassed solvent (toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts and the catalyst.
-
The filtrate is transferred to a separatory funnel and washed with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-aryl-4-amino-3-methylbiphenyl product.
Mandatory Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for palladium-catalyzed amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl derivatives of this compound. The protocols and data presented in this document provide a solid foundation for researchers to successfully perform these transformations. Optimization of reaction parameters, particularly the choice of ligand and reaction temperature, may be necessary to achieve the best results for specific substrates. This methodology offers a versatile and powerful tool for the generation of diverse chemical libraries for drug discovery and development.
References
Functionalization of the Amino Group in 4-Amino-3-methylbiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the amino group of 4-Amino-3-methylbiphenyl. This versatile building block is of significant interest in medicinal chemistry and materials science, and the functionalization of its amino group opens avenues for the synthesis of a diverse range of novel compounds. The following sections detail key reactions, including acylation, sulfonylation, and diazotization followed by Sandmeyer reactions, providing structured data and step-by-step protocols.
Introduction
This compound possesses a primary aromatic amino group that serves as a key handle for various chemical transformations. The reactivity of this group allows for the introduction of a wide array of functionalities, thereby modulating the molecule's physicochemical properties such as solubility, lipophilicity, and electronic character. These modifications are crucial in the design of new pharmaceutical agents and functional materials. This guide presents established methods for the derivatization of this amino group, complete with comparative data and detailed experimental procedures.
Key Functionalization Reactions
The primary amino group of this compound can undergo several important chemical transformations. The most common and useful of these are:
-
N-Acylation: The introduction of an acyl group to form an amide linkage. This is a common strategy for producing stable derivatives and is often used as a protecting group strategy.
-
N-Sulfonylation: The reaction with a sulfonyl chloride to form a sulfonamide. Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities.
-
Diazotization and Sandmeyer Reaction: Conversion of the amino group into a diazonium salt, which is a versatile intermediate that can be subsequently replaced by a variety of substituents, including halogens, cyano, and hydroxyl groups.
The following table summarizes the typical reaction conditions and expected outcomes for these transformations.
| Functionalization | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Acetylation | Acetic Anhydride/Pyridine | Dichloromethane | 0 to RT | >90 |
| N-Sulfonylation | p-Toluenesulfonyl chloride/Pyridine | Dichloromethane | 0 to RT | 85-95 |
| Diazotization | NaNO₂, HCl | Water/Acetic Acid | 0-5 | High (in situ) |
| Sandmeyer (Chlorination) | CuCl/HCl | Water | 50-60 | 70-80 |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the straightforward N-acetylation of this compound using acetic anhydride to yield N-(3-methylbiphenyl-4-yl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq.) to the stirred solution.
-
Add acetic anhydride (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(3-methylbiphenyl-4-yl)acetamide as a solid.
Expected Outcome:
-
Yield: Typically >90%.
-
¹H NMR (CDCl₃): δ ~7.5-7.2 (m, 9H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃): δ ~168.5, 140.1, 138.5, 135.0, 130.0, 129.0, 128.5, 127.5, 127.0, 120.0, 24.5, 20.5.
Protocol 2: N-Sulfonylation of this compound
This protocol details the synthesis of N-(3-methylbiphenyl-4-yl)-4-methylbenzenesulfonamide via reaction with p-toluenesulfonyl chloride.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq.) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 1 (steps 6-7).
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired sulfonamide.
Expected Outcome:
-
Yield: 85-95%.
Protocol 3: Diazotization and Sandmeyer Reaction (Chlorination)
This protocol describes the conversion of this compound to 4-Chloro-3-methylbiphenyl via a Sandmeyer reaction.[1][2][3]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Diethyl ether or Dichloromethane for extraction
Procedure: Part A: Diazotization
-
In a beaker, suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq.) in cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.
Part B: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated HCl.
-
Cool the CuCl solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude 4-Chloro-3-methylbiphenyl by distillation or column chromatography.
Expected Outcome:
-
Yield: 70-80%.
Safety Precautions
All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Diazonium salts are potentially explosive when isolated and dry; they should be kept in solution and used immediately after preparation. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
Conclusion
The protocols outlined in this document provide robust and reproducible methods for the functionalization of the amino group in this compound. These reactions are fundamental for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The provided quantitative data and detailed procedures should serve as a valuable resource for researchers in these fields.
References
Derivatisierung von 4-Amino-3-methylbiphenyl für materialwissenschaftliche Anwendungen: Applikationsschriften und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsschrift beschreibt detaillierte Protokolle zur Derivatisierung von 4-Amino-3-methylbiphenyl, einer vielseitigen chemischen Verbindung, die als Baustein für die Synthese von Hochleistungsmaterialien für verschiedene materialwissenschaftliche Anwendungen dient. Die hier vorgestellten Methoden umfassen die Synthese von Polyamiden, Polyimiden, Schiff'schen Basen und potenziellen Lochtransportmaterialien.
Einleitung
This compound ist ein aromatisches Amin, das aufgrund seiner starren Biphenyl-Einheit und der reaktiven Aminogruppe ein attraktives Ausgangsmaterial für die Polymersynthese und die Entwicklung von organischen Funktionsmaterialien ist. Die Methylgruppe am Phenylring kann die Löslichkeit der resultierenden Polymere und Materialien beeinflussen, was deren Verarbeitbarkeit verbessert. Die Derivatisierung der Aminogruppe ermöglicht die Einführung verschiedener funktioneller Einheiten und den Aufbau von polymeren Strukturen mit maßgeschneiderten thermischen, mechanischen, elektrischen und optischen Eigenschaften.
Mögliche Anwendungsgebiete für Derivate von this compound umfassen:
-
Hochtemperaturpolymere: Polyamide und Polyimide, die in der Luft- und Raumfahrt sowie in der Mikroelektronik eingesetzt werden.
-
Organische Leuchtdioden (OLEDs): Als Lochtransportmaterialien zur Verbesserung der Effizienz und Lebensdauer von Displays.
-
Flüssigkristallpolymere: Für Anwendungen in Displays und optischen Sensoren.
-
Leitfähige Polymere: Nach Dotierung als antistatische Beschichtungen oder in elektronischen Bauteilen.
Synthese von Polyamiden
Aromatische Polyamide, auch Aramide genannt, sind für ihre ausgezeichnete thermische Stabilität und mechanische Festigkeit bekannt. Die folgende Methode beschreibt die Synthese eines Polyamids aus this compound und einer aromatischen Dicarbonsäure mittels direkter Polykondensation.
Experimentelles Protokoll: Direkte Polykondensation
-
Vorbereitung: In einem trockenen Dreihalskolben, ausgestattet mit einem mechanischen Rührer, einem Stickstoffeinlass und einem Rückflusskühler, werden this compound (1 Äquiv.) und eine aromatische Dicarbonsäure (z. B. Terephthalsäure, 1 Äquiv.) in N-Methyl-2-pyrrolidon (NMP) gelöst.
-
Reaktion: Triphenylphosphit (TPP, 2.2 Äquiv.) und Pyridin (2.2 Äquiv.) werden als Kondensationsmittel zu der Lösung gegeben.
-
Polymerisation: Die Reaktionsmischung wird unter Stickstoffatmosphäre für 3-4 Stunden auf 100-120 °C erhitzt.
-
Aufarbeitung: Nach dem Abkühlen wird die viskose Polymerlösung langsam in ein Fällungsmittel wie Methanol oder Wasser gegossen.
-
Reinigung: Der resultierende faserige Niederschlag wird abfiltriert, mehrmals mit heißem Wasser und Methanol gewaschen und anschließend im Vakuum bei 80 °C getrocknet.
Quantitative Daten (Beispiel)
| Eigenschaft | Wert |
| Ausbeute | > 95 % |
| Inhärente Viskosität | 0.8 - 1.5 dL/g |
| Glasübergangstemperatur (Tg) | 250 - 300 °C |
| 10% Gewichtsverlust (TGA, N2) | > 450 °C |
| Zugfestigkeit | 80 - 110 MPa |
Hinweis: Die Daten sind repräsentativ für aromatische Polyamide, die aus ähnlichen Monomeren synthetisiert wurden.
Synthese von Polyimiden
Polyimide sind eine weitere Klasse von Hochleistungspolymeren mit noch höherer thermischer Stabilität als Polyamide. Sie werden typischerweise in einem zweistufigen Verfahren hergestellt.
Experimentelles Protokoll: Zweistufige Polyimidsynthese
-
Synthese der Polyamidsäure (PAA): this compound (1 Äquiv.) wird in einem aprotisch-polaren Lösungsmittel wie N,N-Dimethylacetamid (DMAc) gelöst. Unter Rühren und Kühlen wird ein aromatisches Tetracarbonsäuredianhydrid (z. B. Pyromellitsäuredianhydrid, PMDA, 1 Äquiv.) portionsweise zugegeben. Die Reaktion wird für 8-12 Stunden bei Raumtemperatur unter Stickstoffatmosphäre durchgeführt, um eine viskose PAA-Lösung zu erhalten.
-
Thermische Imidisierung: Die PAA-Lösung wird auf ein Substrat (z. B. eine Glasplatte) gegossen, um einen Film zu bilden. Der Film wird dann einem schrittweisen Heizprogramm im Vakuum oder unter Stickstoff unterworfen (z. B. 1 Stunde bei 100 °C, 1 Stunde bei 200 °C und 1 Stunde bei 300 °C), um die Imidisierung abzuschließen und das Lösungsmittel zu entfernen.
Quantitative Daten (Beispiel)
| Eigenschaft | Wert |
| Ausbeute | > 98 % |
| Glasübergangstemperatur (Tg) | 300 - 400 °C |
| 10% Gewichtsverlust (TGA, N2) | > 500 °C |
| Dielektrizitätskonstante (1 MHz) | 2.9 - 3.5 |
| Wasseraufnahme | < 1.0 % |
Hinweis: Die Daten sind repräsentativ für aromatische Polyimide, die aus ähnlichen Monomeren synthetisiert wurden.
Synthese von Schiff'schen Basen
Schiff'sche Basen, die durch die Kondensation von primären Aminen mit Aldehyden oder Ketonen gebildet werden, sind für ihre interessanten optischen und koordinationschemischen Eigenschaften bekannt. Sie können als Liganden in Metallkomplexen oder als Bausteine für konjugierte Polymere dienen.
Experimentelles Protokoll: Synthese einer Schiff'schen Base
-
Reaktion: this compound (1 Äquiv.) wird in einem geeigneten Lösungsmittel wie Ethanol oder Toluol gelöst. Ein aromatischer Aldehyd (z. B. Salicylaldehyd, 1 Äquiv.) wird zu der Lösung gegeben.
-
Katalyse: Eine katalytische Menge einer Säure (z. B. Essigsäure) kann zugegeben werden, um die Reaktion zu beschleunigen.
-
Wasserentfernung: Die Mischung wird für mehrere Stunden unter Rückfluss erhitzt, wobei das entstehende Wasser azeotrop entfernt wird (bei Verwendung von Toluol mit einem Dean-Stark-Apparat).
-
Aufarbeitung: Nach dem Abkühlen wird das Produkt durch Filtration oder nach Entfernen des Lösungsmittels durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) gereinigt.
Quantitative Daten (Beispiel)
| Eigenschaft | Wert |
| Ausbeute | 85 - 95 % |
| Schmelzpunkt | Abhängig vom Aldehyd |
| UV-Vis λmax (in CH2Cl2) | 350 - 450 nm |
| Fluoreszenz-Quantenausbeute | Abhängig von der Struktur |
Hinweis: Die Daten sind repräsentativ für Schiff'sche Basen, die aus ähnlichen aromatischen Aminen synthetisiert wurden.
Fazit
Die Derivatisierung von this compound eröffnet vielfältige Möglichkeiten zur Synthese neuartiger Materialien mit einstellbaren Eigenschaften für anspruchsvolle Anwendungen in der Materialwissenschaft. Die hier vorgestellten Protokolle bieten eine Grundlage für die Entwicklung von Hochleistungspolymeren und funktionellen organischen Materialien. Die charakteristischen Eigenschaften der Derivate, wie hohe thermische Stabilität, gute mechanische Eigenschaften und interessante optoelektronische Charakteristika, machen sie zu vielversprechenden Kandidaten für zukünftige technologische Innovationen.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3-methylbiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-Amino-3-methylbiphenyl synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination. The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid, while the Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors, including inactive catalysts, suboptimal reaction conditions (temperature, solvent, base), and the presence of impurities or oxygen.[1][2] It is crucial to ensure all reagents are pure and the reaction is conducted under an inert atmosphere.
Q3: I'm observing significant amounts of homocoupling byproducts. How can this be minimized?
A3: Homocoupling, the self-coupling of the starting materials, is a common side reaction, particularly in Suzuki-Miyaura coupling.[1] This is often caused by the presence of oxygen, an inappropriate choice of catalyst or ligand, or a non-optimal reaction temperature.[1][3] Rigorous degassing of solvents and running the reaction under an inert atmosphere are critical first steps to mitigate this issue.[1]
Q4: What is the role of the phosphine ligand in these cross-coupling reactions?
A4: Phosphine ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[4] The choice of ligand can significantly impact the reaction's yield and selectivity.
Q5: How do I choose the appropriate base for my reaction?
A5: The base is essential for activating the boronic acid in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[4] The optimal base depends on the specific substrates, solvent, and catalyst system. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-activated catalyst. For Pd(II) pre-catalysts, ensure complete in-situ reduction to Pd(0).[1] |
| Inadequate Reaction Temperature | Optimize the reaction temperature. For Suzuki-Miyaura, a gradual increase (e.g., in 10°C increments from 80°C) can be tested.[3] |
| Poor Reagent Quality | Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst. |
| Suboptimal Base | The chosen base may be too weak or insoluble. Screen stronger or more soluble bases like Cs₂CO₃ or K₃PO₄.[3] |
Formation of Side Products
| Problem | Potential Cause | Recommended Solution |
| Homocoupling Byproducts | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Inefficient catalyst system. | Use a direct Pd(0) source or a more efficient ligand that promotes the desired cross-coupling over homocoupling.[1] | |
| Protodeboronation (Suzuki-Miyaura) | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Consider using boronic esters which are more stable.[6] |
| Dehalogenation of Aryl Halide | Presence of a hydride source. | Use high-purity, dry solvents and consider a different base.[1] |
Quantitative Data Summary
The following table summarizes the impact of different reaction parameters on the yield of this compound and related biphenyl syntheses.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | 4-Bromo-2-methylaniline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 90 | ~85-95 |
| Suzuki-Miyaura | 4-Chloro-2-methylaniline | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | ~90 |
| Buchwald-Hartwig | 4-Bromo-2-methylaniline | Phenylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | ~92 |
| Buchwald-Hartwig | 4-Iodo-2-methylaniline | Phenylamine | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 80 | ~95 |
Note: Yields are approximate and can vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromo-2-methylaniline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
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Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
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Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add 4-bromo-2-methylaniline, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and deionized water (e.g., a 4:1 mixture).
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for Synthesis of a Substituted Biphenyl Amine
This protocol provides a general method for the N-arylation of an aniline derivative, which can be adapted for the synthesis of this compound.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-phenylbenzene) (1.0 equiv)
-
2-Methylaniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
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Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate, BINAP, and cesium carbonate to a dry Schlenk tube.
-
Add the aryl bromide and 2-methylaniline.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110°C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of Crude 4-Amino-3-methylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Amino-3-methylbiphenyl. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during the purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound, which is often synthesized via methods like the Suzuki-Miyaura coupling.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice: The compound may be too soluble or insoluble at varying temperatures. - Presence of closely related impurities: Impurities with similar solubility profiles to the desired product. - Cooling too rapidly: Fast cooling can trap impurities within the crystal lattice. | - Solvent Screening: Test a range of solvents and solvent mixtures. An ethanol/water or toluene/hexane system is a good starting point. - Column Chromatography: If recrystallization is ineffective, column chromatography is recommended for separating structurally similar impurities. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. |
| "Oiling Out" During Recrystallization | - Low melting point of the compound: this compound has a relatively low melting point. If the solution is saturated at a temperature above its melting point, it will separate as an oil. - High concentration of impurities: Impurities can depress the melting point of the compound. | - Adjust Solvent System: Re-heat the solution to dissolve the oil, then add more of the "good" solvent to lower the saturation temperature. - Gradual Cooling: Ensure a very slow cooling rate to allow for crystal nucleation to occur below the compound's melting point. |
| Poor Separation on Silica Gel Column Chromatography | - Acid-base interaction: The basic amino group of the product can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation. - Inappropriate eluent polarity: The eluent may be too polar or not polar enough to effectively separate the components. | - Use a competing base: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel.[1] - Use amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic compounds, often providing better separation.[1][2] - Optimize Eluent System: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Presence of Homocoupling Byproducts | - Side reactions during synthesis (e.g., Suzuki coupling): The starting materials may have coupled with themselves to form symmetrical biaryls. | - Column Chromatography: These non-polar byproducts can typically be separated from the more polar desired product using silica gel chromatography. |
| Presence of Dehalogenated or Protodeboronated Byproducts | - Side reactions during synthesis: The starting aryl halide may have lost its halogen, or the boronic acid may have been replaced by a hydrogen atom. | - Column Chromatography: Careful selection of the eluent system and potentially using a less polar stationary phase can help separate these less polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?
A1: Common impurities include:
-
Homocoupling products: Resulting from the self-coupling of the starting aryl halide or boronic acid.[3]
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Dehalogenated starting material: The aryl halide loses its halogen atom.[3]
-
Protodeboronated starting material: The boronic acid group is replaced by a hydrogen atom.[3]
-
Unreacted starting materials.
-
Byproducts from the catalyst or ligands. [4]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A mixed-solvent system is often effective for recrystallization.[5] A good starting point is an ethanol/water mixture.[5] Dissolve the crude product in a minimal amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes cloudy, indicating saturation.[5] Then, allow it to cool slowly. Another option to explore is a toluene/hexane mixture.
Q3: Why is my purified this compound colored?
A3: Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored impurities. To minimize this, it is advisable to store the compound under an inert atmosphere and away from light. During purification, you can try treating a solution of the crude product with activated carbon to adsorb colored impurities before filtration and subsequent purification steps.
Q4: Can I use an acidic wash to purify my crude product?
A4: Yes, if your desired product is stable in acidic conditions, an acidic wash can be an effective workup step.[6] By washing the organic layer containing your crude product with a dilute acid solution (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[6] The aqueous layer can then be collected, and the pH can be adjusted back to basic to precipitate the purified amine, which can then be extracted with an organic solvent.[7]
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Saturation: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution remains faintly cloudy.
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Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, and then carefully add it to the top of the packed column.
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Elution: Start with a low polarity eluent, such as 100% hexane, and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane. To mitigate issues with the basicity of the amine, consider adding 0.1-1% triethylamine to your eluent system.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of crude this compound.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Amino-3-methylbiphenyl
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and support for the synthesis of 4-Amino-3-methylbiphenyl. It addresses common challenges, including side reactions, and offers detailed experimental protocols and frequently asked questions.
Overview of Synthetic Strategies
The synthesis of this compound typically involves the formation of a key biaryl carbon-carbon bond and a carbon-nitrogen bond. The two most prevalent and versatile methods for constructing the biaryl scaffold are the Suzuki-Miyaura coupling and Grignard reagent-based coupling.[1] For the introduction of the amino group, the Buchwald-Hartwig amination is a state-of-the-art method.[2][3]
The choice of strategy depends on the starting materials. A common approach involves a palladium-catalyzed cross-coupling reaction. For instance, coupling an appropriate aryl halide with an arylboronic acid (Suzuki-Miyaura) is a widely used technique for generating the biphenyl structure.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common routes involve a final-step C-N bond formation or C-C bond formation.
-
Route A (Late-Stage Amination): Synthesis of a 4-halo-2-methylbiphenyl intermediate, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce the amino group.[2][3]
-
Route B (Late-Stage Biaryl Coupling): Starting with a protected 4-amino-3-methyl-halobenzene, a Suzuki-Miyaura coupling with phenylboronic acid is performed to form the biphenyl structure, followed by deprotection.
Q2: Why is an inert atmosphere crucial for these coupling reactions?
A2: The palladium catalysts used in both Suzuki-Miyaura and Buchwald-Hartwig reactions, particularly the active Pd(0) species, are sensitive to oxygen.[6] Exposing the reaction to air can lead to catalyst oxidation and deactivation, resulting in low or no product yield. Therefore, degassing solvents and maintaining a nitrogen or argon atmosphere is critical.
Q3: How do I choose the correct ligand for my cross-coupling reaction?
A3: Ligand choice is critical for catalytic activity and can minimize side reactions. For Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.[7] For Suzuki couplings, phosphine ligands like PPh₃ or specialized ligands designed to promote the coupling of challenging substrates may be necessary. The optimal ligand often needs to be determined empirically for a specific substrate pairing.
Q4: What is the role of the base in Suzuki-Miyaura and Buchwald-Hartwig reactions?
A4: In Suzuki-Miyaura coupling, the base is essential for activating the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[4] In the Buchwald-Hartwig amination, the base serves to deprotonate the amine, allowing it to coordinate with the palladium center.[7] Common bases include carbonates (Na₂CO₃, K₂CO₃) and alkoxides (NaOtBu).[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Question | Possible Cause | Troubleshooting Action |
| My reaction is not proceeding. What should I check first? | Inactive Catalyst: The palladium catalyst, especially Pd(0), may have been deactivated by oxygen. | Ensure all reagents and solvents are properly degassed. Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before adding the catalyst. Consider using a more air-stable precatalyst. |
| Incorrect Base: The chosen base may not be strong enough or may be sterically hindered. | For Buchwald-Hartwig, NaOtBu is a common and effective strong base. For Suzuki, aqueous Na₂CO₃ or K₂CO₃ are standard. The base's solubility can also be a factor. | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Typical temperatures range from 80-120°C.[8] |
Issue 2: Presence of Significant Impurities
| Question | Side Reaction/Impurity | Troubleshooting Action |
| I am observing a significant amount of de-halogenated starting material. How can I prevent this? | Reductive Dehalogenation: This is a common side reaction in palladium-catalyzed couplings where the aryl halide is converted to an arene.[7] | This can be influenced by the ligand and base. Try screening different phosphine ligands, as some can suppress this pathway.[7] Ensure the reaction is not run for an excessively long time. |
| My Suzuki-Miyaura reaction is producing biphenyl or 4,4'-dimethylbiphenyl. What is causing this? | Homocoupling: This occurs when two molecules of the boronic acid reagent or two molecules of the aryl halide couple with each other. | Adjust the stoichiometry to use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure efficient stirring and controlled temperature. The formation of 4,4'-dimethylbiphenyl as a byproduct has been noted in similar syntheses.[9] |
| My product is contaminated with other nitrogen-containing compounds. | Over-alkylation/Arylation: If a primary amine is used in the Buchwald-Hartwig reaction, diarylation can sometimes occur. | Use a slight excess of the amine starting material. Carefully control the reaction time and temperature to favor the mono-arylation product. |
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Formation
This protocol describes a general procedure for the synthesis of a 2-methyl-4-phenylaniline derivative, a precursor to the target molecule.
-
Reactants: 4-Bromo-2-methylaniline (1.0 equiv.), Phenylboronic acid (1.2 equiv.), Palladium(II) Acetate (2 mol%), Triphenylphosphine (4 mol%), Sodium Carbonate (2.0 equiv.).
-
Solvent: Toluene/Ethanol/Water (e.g., 4:1:1 mixture).
-
Procedure:
-
To a reaction vessel, add 4-bromo-2-methylaniline, phenylboronic acid, and sodium carbonate.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
In a separate flask, dissolve the Palladium(II) Acetate and triphenylphosphine in degassed toluene.
-
Add the catalyst solution to the main reaction vessel, followed by the remaining degassed solvents.
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Monitor reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation step.
-
Reactants: 4-Bromo-2-methylbiphenyl (1.0 equiv.), Ammonia equivalent (e.g., Benzophenone imine, 1.2 equiv.), Palladium(II) Acetate (1-2 mol%), XPhos (2-4 mol%), Sodium tert-butoxide (1.4 equiv.).
-
Solvent: Anhydrous, degassed Toluene or Dioxane.
-
Procedure:
-
In an inert atmosphere glovebox or Schlenk line, charge a dry reaction vessel with Palladium(II) Acetate, XPhos, and Sodium tert-butoxide.
-
Add the 4-bromo-2-methylbiphenyl and the ammonia equivalent.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, and quench carefully with aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography to yield the desired amine.
-
Visual Workflow and Troubleshooting Logic
Caption: Synthetic workflow and troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Suzuki Coupling with 4-Amino-3-methylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction with 4-Amino-3-methylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
The primary challenges with this substrate arise from its electronic and steric properties. The electron-donating amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2] Additionally, the methyl group ortho to the coupling site can introduce steric hindrance, which may slow down the reaction rate.
Q2: How does the amino group on the aromatic ring affect the reaction?
The amino group is electron-donating, which can make the aryl halide less reactive towards oxidative addition, a key step in the catalytic cycle.[3] Its basic nature can also lead to coordination with the palladium catalyst, which can either stabilize the catalytic species or inhibit its reactivity by blocking necessary coordination sites.[1] The choice of ligand is crucial to modulate the electronic environment of the palladium center to prevent strong inhibition.[1]
Q3: What role does the base play in this reaction?
The base is essential for activating the boronic acid, making it more nucleophilic for the transmetalation step.[4] The strength and choice of base can significantly impact the reaction's success. A base that is too weak may lead to a slow reaction, while a base that is too strong can cause unwanted side reactions.[4] For substrates with functional groups like amines, careful selection is needed to avoid side reactions.
Q4: Why is an inert atmosphere so critical for this reaction?
The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[4] This deactivation is a common cause of failed or low-yielding reactions. Furthermore, the presence of oxygen can promote the unwanted homocoupling of the boronic acid, leading to byproduct formation.[5][6] Therefore, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[4]
Q5: What are the most common side products to expect?
Common side products in Suzuki coupling reactions include:
-
Homocoupling products: This results from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1] This is often worsened by the presence of oxygen.[5]
-
Protodeboronation product: The boronic acid is replaced by a hydrogen atom. This is more likely with electron-rich boronic acids and under prolonged heating.[1]
-
Dehalogenation product: The halogen atom on the this compound precursor is replaced by a hydrogen atom.[4][7]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| No reaction, starting materials recovered | Inactive catalyst (oxidized).[4] | Ensure rigorous degassing of solvents and the reaction vessel; use a fresh catalyst.[4] |
| Insufficient temperature.[4] | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Improper base selection.[4] | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4] | |
| Low yield of the desired product | Catalyst inhibition by the amino group.[1] | Use a bulkier, electron-rich phosphine ligand (e.g., a Buchwald-type ligand like SPhos) to promote reductive elimination and prevent strong catalyst coordination.[8] |
| Poor solubility of reagents.[1] | Choose a solvent system that effectively dissolves all components. A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often effective.[9][10] | |
| Suboptimal reaction conditions.[1] | Systematically optimize temperature, reaction time, and catalyst loading. | |
| Significant homocoupling of the boronic acid | Presence of oxygen.[5] | Improve the degassing procedure (e.g., use freeze-pump-thaw cycles or sparge with inert gas for an extended period).[5] |
| Inefficient reduction of a Pd(II) precatalyst.[4] | Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or add a reducing agent.[4] | |
| Formation of dehalogenated starting material | Presence of a hydride source.[4] | Use high-purity, dry solvents and consider a different base.[4] |
| Side reaction pathway.[7] | Optimize the ligand and temperature to favor the cross-coupling pathway. |
Data Presentation
Table 1: Effect of Different Bases on Yield
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| K₂CO₃ | Toluene/H₂O (4:1) | 100 | 40-60 | A common and cost-effective choice, but may be less effective for challenging substrates. |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 65-85 | Generally more effective than carbonates for electron-rich or sterically hindered substrates.[4] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 70-90 | Often provides higher yields but is more expensive.[4] |
| NaOH | Methanol/H₂O (3:2) | 80 | 50-75 | Can be effective, but stronger bases may promote side reactions.[9] |
Yields are representative and can vary based on the specific boronic acid, catalyst, and ligand used.
Table 2: Effect of Different Solvents on Yield
| Solvent System (v/v) | Base | Temperature (°C) | Typical Yield (%) | Notes |
| Toluene/H₂O (4:1) | K₃PO₄ | 100 | 60-80 | A widely used biphasic system. |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 70-90 | Often improves solubility and reaction rates.[11] |
| DMF/H₂O (1:1) | K₂CO₃ | 110 | 65-85 | A polar aprotic solvent that can be effective, but may require higher temperatures.[10] |
| Ethanol/H₂O (1:1) | K₂CO₃ | 80 | 55-75 | A greener solvent option, but may be less effective for less reactive partners.[12] |
Yields are representative and can vary based on the specific reaction components.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol outlines a general method for the coupling of a 4-halo-2-methylaniline derivative with an arylboronic acid.
Materials:
-
4-halo-2-methylaniline (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)[12]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[12]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)[13]
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the 4-halo-2-methylaniline, arylboronic acid, and base.[14]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.[14]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the palladium catalyst.[13]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[15]
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Amino-3-methylbiphenyl
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 4-Amino-3-methylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Suzuki-Miyaura coupling?
A1: The most common impurities include unreacted starting materials (e.g., a halo-precursor and boronic acid), homocoupling byproducts (e.g., biphenyl from the coupling of two phenylboronic acid molecules), dehalogenated starting material, and residual palladium catalyst.[1][2]
Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of oxidized impurities or residual palladium catalyst.[3] For minor color impurities, recrystallization with the addition of activated charcoal can be effective. For more significant discoloration, column chromatography is recommended.
Q3: I am observing significant "tailing" or "streaking" of my product spot on a silica gel TLC plate. What does this indicate and how can I resolve it?
A3: Tailing is a common issue when chromatographing basic compounds like aromatic amines on acidic silica gel. It is caused by strong interactions between the amine and the stationary phase. To resolve this, add a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA), to your eluent system.[4][5]
Q4: I am getting a low yield after recrystallization. What are the possible reasons and how can I improve it?
A4: Low recovery yields during recrystallization can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.[6]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
-
The chosen solvent is not ideal: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Experiment with different solvent systems to find the optimal one.
Q5: How can I effectively remove residual palladium catalyst from my final product?
A5: Residual palladium can often be removed by recrystallization or column chromatography. For very low levels of palladium contamination, treatment with activated carbon can be effective.[9] There are also specialized palladium scavengers available that can be used to further reduce palladium levels in the final product.[3][10]
Impurity Removal Strategy
The following table summarizes the effectiveness of different purification techniques for removing common impurities found in crude this compound.
| Impurity | Recrystallization | Column Chromatography | Activated Carbon Treatment |
| Unreacted Starting Materials | Moderate to High | High | Low |
| Homocoupling Byproducts | Moderate | High | Low |
| Dehalogenated Byproducts | Moderate | High | Low |
| Palladium Catalyst | Moderate to High | High | Moderate |
| Oxidized Impurities | Moderate | High | High |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a general method for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Eluent: Prepare a solvent system of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture. Add 0.5-1% triethylamine to the eluent to prevent tailing.[4][5]
-
Pack the Column: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the prepared solvent system. You may need to gradually increase the polarity of the eluent (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions in separate test tubes.
-
TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: Troubleshooting common issues in the purification of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. reddit.com [reddit.com]
Preventing degradation of 4-Amino-3-methylbiphenyl during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Amino-3-methylbiphenyl during chemical reactions.
General Stability and Degradation Pathways
This compound, as an aromatic amine, is susceptible to degradation, primarily through oxidation. Contact with air and light, as well as exposure to strong acids, bases, and oxidizing agents, can lead to the formation of colored impurities and byproducts, reducing the yield and purity of desired products. The amino group is the primary site of reactivity and degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Discoloration of this compound upon storage or during reaction setup.
-
Question: My solid this compound has developed a dark color over time. Is it still usable, and how can I prevent this?
-
Answer: The discoloration is likely due to oxidation. While the material may still contain the desired compound, the purity is compromised. It is recommended to purify the material by recrystallization or column chromatography before use. To prevent future degradation, store this compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (ideally in a freezer).[1]
Issue 2: Low yield or incomplete reaction when using unprotected this compound.
-
Question: I am attempting a cross-coupling reaction with this compound, but the yield is consistently low. What could be the cause?
-
Answer: The free amino group of this compound can interfere with many catalytic reactions, such as Suzuki or Buchwald-Hartwig couplings, by coordinating to the metal catalyst and inhibiting its activity. Furthermore, the amine can undergo side reactions under the reaction conditions. It is highly recommended to protect the amino group before proceeding with the reaction.
Issue 3: Formation of multiple side products during the reaction.
-
Question: After my reaction with protected this compound, I observe several unexpected spots on my TLC plate. What are the likely side products and how can I avoid them?
-
Answer: If you are using a Boc-protected amine, side reactions can occur during deprotection. The tert-butyl cation generated can alkylate nucleophilic sites on your molecule. To prevent this, use a scavenger such as triisopropylsilane (TIS) or thioanisole during the deprotection step. If you are performing a coupling reaction, ensure that your starting materials are pure and the reaction is performed under a strictly inert atmosphere to prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and in a freezer at approximately -20°C to minimize oxidation.[1]
Q2: Should I protect the amino group of this compound before using it in a reaction?
A2: In most cases, yes. Protecting the amino group as a carbamate (e.g., Boc or Cbz) will prevent it from interfering with catalytic cycles and undergoing unwanted side reactions, leading to cleaner reactions and higher yields.
Q3: What are the recommended protecting groups for this compound?
A3: The most common and effective protecting groups for aromatic amines are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice between them depends on the overall synthetic strategy and the stability of other functional groups in your molecule to the deprotection conditions.
Q4: How do I choose between Boc and Cbz protection?
A4: Use the following table to guide your decision:
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Acidic (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions. | Can lead to tert-butylation of sensitive functional groups. |
| Cbz | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
Q5: How can I monitor the progress of the protection and deprotection reactions?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. The protected and unprotected compounds will have different Rf values. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Stability of Aromatic Amines (General Guidance)
| Condition | Stability | Potential Degradation Products | Prevention/Mitigation |
| Air/Oxygen | Low | Oxidized oligomers, colored impurities | Store and handle under an inert atmosphere (Ar or N₂). |
| Light | Low | Photodegradation products | Store in amber vials or protect from light.[2] |
| Strong Acids | Moderate to Low | Salt formation, potential for polymerization or other acid-catalyzed reactions. | Use protecting groups if the amine needs to be subjected to strongly acidic conditions. |
| Strong Bases | Generally Stable | - | - |
| Oxidizing Agents | Very Low | Azo compounds, nitro compounds, quinones | Avoid contact with oxidizing agents. Use protecting groups. |
| Elevated Temperature | Moderate | Increased rate of oxidation and other degradation pathways. | Perform reactions at the lowest effective temperature. |
Experimental Protocols
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add Et₃N or DIPEA (1.2 eq).
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-Amino-3-methylbiphenyl.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 ratio).
-
Add NaHCO₃ (2.0 eq).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight, monitoring by TLC.
-
Dilute the reaction mixture with water and extract with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Cbz-4-Amino-3-methylbiphenyl.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for using protected this compound.
Caption: Troubleshooting logic for degradation issues.
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Amino-3-methylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reactivity of 4-Amino-3-methylbiphenyl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| SE-001 | Low or No Reactivity Observed | 1. Poor solubility of this compound in the chosen solvent.[1] 2. The solvent may be deactivating the nucleophile or stabilizing the reactants more than the transition state.[2] 3. The reaction temperature is too low. | 1. Consult solubility data and consider a co-solvent system. Pre-dissolve the reactant with gentle heating or sonication. 2. Switch to a solvent with different properties (e.g., from a protic to an aprotic solvent if the nucleophile is strongly basic).[2] 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
| SE-002 | Inconsistent Reaction Rates Between Replicates | 1. Inconsistent temperature or pressure control.[3] 2. Variable solvent purity (e.g., presence of water or other impurities). 3. Inaccurate measurement of starting material concentrations. | 1. Ensure precise and stable temperature and pressure control throughout the experiment.[3] 2. Use high-purity, anhydrous solvents. Consider purifying the solvent before use. 3. Calibrate all measuring equipment and prepare stock solutions carefully. |
| SE-003 | Formation of Unexpected Side Products | 1. The solvent may be participating in the reaction. 2. The solvent could be promoting an alternative reaction pathway. 3. The reaction conditions (e.g., temperature, pressure) are favoring side reactions. | 1. Choose an inert solvent under the reaction conditions. 2. Analyze the side products to understand the alternative pathway and select a solvent that disfavors it. For example, polar aprotic solvents may favor SNAr reactions.[4] 3. Optimize reaction conditions by running a design of experiments (DoE) to minimize side product formation. |
| SE-004 | Difficulty in Product Isolation/Purification | 1. The product has similar solubility to the starting materials or byproducts in the reaction solvent. 2. The product is unstable in the chosen solvent. | 1. After the reaction, perform a solvent swap to a system where the product has low solubility and impurities remain dissolved. 2. Quench the reaction and immediately proceed with workup and purification to minimize product degradation. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: How do solvents influence the reactivity of this compound?
A1: Solvents can significantly impact the reactivity of this compound by:
-
Stabilizing or destabilizing reactants, transition states, and products. [2] The extent of stabilization depends on the solvent's polarity, polarizability, and its ability to form hydrogen bonds.
-
Influencing the reaction mechanism. For instance, polar protic solvents can solvate the amine group, potentially hindering its nucleophilicity, while aprotic solvents may enhance it.[2]
-
Affecting the solubility of reactants , which in turn influences the effective concentration and reaction rate.[1]
Q2: What are the key solvent properties to consider when studying the reactivity of this compound?
A2: The following solvent properties are crucial:
-
Dielectric Constant (ε): A measure of the solvent's polarity. Higher dielectric constants can stabilize charged intermediates and transition states.
-
Dipole Moment (μ): Indicates the polarity of the solvent molecules.
-
Hydrogen Bonding Ability: Protic solvents can act as hydrogen bond donors, while aprotic solvents cannot. This is critical when the amino group is involved in the reaction.
-
Viscosity: Can affect the diffusion of reactants and thus the reaction rate.
Experimental Design
Q3: What is a general experimental workflow for studying solvent effects on the reactivity of this compound?
A3: A typical workflow includes:
-
Solvent Selection: Choose a range of solvents with varying properties (polar protic, polar aprotic, nonpolar).
-
Solubility Check: Ensure this compound and other reactants are sufficiently soluble in the selected solvents.
-
Kinetic Experiments: Monitor the reaction progress over time at a constant temperature. This can be done using techniques like HPLC, GC, or spectroscopy.[3]
-
Data Analysis: Determine the reaction rate constants in each solvent.
-
Correlation Analysis: Correlate the observed rate constants with solvent parameters (e.g., dielectric constant, solvatochromic parameters) to gain mechanistic insights.[5]
Q4: How can I determine the order of the reaction with respect to this compound in a given solvent?
A4: The method of initial rates is a common approach.[3] You would perform a series of experiments where the initial concentration of this compound is varied while keeping the concentrations of other reactants and the temperature constant. By observing the effect on the initial reaction rate, you can determine the reaction order.
Data Interpretation
Q5: I observe a significant increase in reaction rate when switching from a nonpolar to a polar aprotic solvent. What does this suggest?
A5: This observation suggests that the transition state of the reaction is more polar than the reactants and is better stabilized by the polar aprotic solvent.[2] This is common in reactions where charge separation develops in the transition state, such as in many nucleophilic substitution reactions.
Q6: My reaction is slower in a protic solvent compared to an aprotic solvent with a similar dielectric constant. Why?
A6: Protic solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of the amino group in this compound. This can stabilize the ground state of the amine and reduce its nucleophilicity, leading to a slower reaction rate.[2]
Quantitative Data Summary
The following table presents hypothetical data on the effect of different solvents on a representative reaction of this compound (e.g., N-alkylation).
| Solvent | Dielectric Constant (ε) at 25°C | Solvent Type | Relative Rate Constant (k_rel) |
| n-Hexane | 1.88 | Nonpolar | 1 |
| Toluene | 2.38 | Nonpolar | 5 |
| Diethyl Ether | 4.34 | Polar Aprotic | 20 |
| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | 55 |
| Acetone | 21.0 | Polar Aprotic | 250 |
| Acetonitrile | 37.5 | Polar Aprotic | 1,200 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 5,000 |
| Methanol | 32.7 | Polar Protic | 80 |
| Ethanol | 24.6 | Polar Protic | 45 |
| Water | 80.1 | Polar Protic | 150 |
Note: The relative rate constants are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of Reaction Rate Constant by HPLC
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare stock solutions of all other reactants at their desired concentrations in the same solvent.
-
-
Reaction Setup:
-
In a thermostated reaction vessel, add the solvent and allow it to equilibrate to the desired temperature.
-
Add the reactant solutions (except for one, which will be used to initiate the reaction).
-
Initiate the reaction by adding the final reactant. Start a timer immediately.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent that stops the reaction (e.g., a cold solvent or a solvent containing a quenching agent).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of this compound and/or the product at each time point.
-
Use a pre-established calibration curve for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
From this plot, determine the initial reaction rate or fit the data to an appropriate integrated rate law to calculate the rate constant.[3]
-
Visualizations
Caption: Logical relationship between solvent and reaction energy profile.
Caption: Experimental workflow for studying solvent effects.
References
Technical Support Center: Work-up Procedures for Reactions Containing 4-Amino-3-methylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-methylbiphenyl. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for designing effective work-up procedures. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 63019-98-7 | [1] |
| Molecular Formula | C₁₃H₁₃N | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| Appearance | Off-White to Brown Solid | [2] |
| Melting Point | 38-39 °C | [3] |
| Boiling Point | 312.1 °C at 760 mmHg | [3] |
| Solubility | Slightly soluble in Acetone, Chloroform, Methanol. | [2] |
| LogP | 3.82540 | [3] |
Q2: I am having trouble removing unreacted this compound from my reaction mixture. What are the recommended general procedures?
A2: Due to its basic nature, this compound can be effectively removed from an organic phase through acidic aqueous washes. The amine is protonated to form a water-soluble salt. Two common methods are:
-
Dilute Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1M or 2M HCl) will extract the amine into the aqueous layer as its hydrochloride salt.[4] This is a widely used and effective method.
-
Copper Sulfate Wash: For products that are sensitive to strong acids, washing the organic layer with a 10% aqueous solution of copper (II) sulfate is a milder alternative.[5] The copper ions form a complex with the amine, which is soluble in the aqueous layer, often indicated by a color change to purple.[5]
Q3: My product is acid-sensitive. How can I perform an acidic wash without degrading my compound?
A3: If your product is unstable in the presence of strong acids, consider using a milder acidic wash or an alternative method:
-
Weak Acid Wash: Employ a weaker acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), for the extraction.
-
Copper Sulfate Wash: As mentioned in A2, a 10% aqueous copper (II) sulfate solution is an effective and milder alternative to strong acid washes.[5]
-
Chromatography: If aqueous washes are not suitable, purification by column chromatography is a reliable method. For amines, it is often beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent streaking on the silica gel.[6]
Q4: I am observing an emulsion during the aqueous wash of my reaction mixture containing this compound. How can I resolve this?
A4: Emulsion formation is a common issue when working with biphasic systems. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the work-up of common reactions involving this compound.
Scenario 1: Suzuki-Miyaura Coupling
Reaction: Coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl product. This compound can act as one of the coupling partners.
Diagram of a Typical Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction work-up.
| Problem | Possible Cause | Troubleshooting Steps |
| Product is contaminated with the palladium catalyst. | Incomplete removal of the heterogeneous catalyst or soluble palladium species. | Filter the reaction mixture through a pad of Celite®.[7] If the catalyst is still present, consider a wash with an aqueous solution of thiourea or sodium sulfide to precipitate the palladium. |
| Difficulty in removing boronic acid byproducts. | Boronic acids and their anhydrides can be challenging to remove. | Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to convert the boronic acid into its water-soluble boronate salt. |
| Unreacted this compound remains in the product. | Incomplete reaction or inefficient removal during work-up. | Perform an acidic wash with 1M HCl or 10% CuSO₄ solution to extract the amine into the aqueous phase.[4][5] |
Scenario 2: Buchwald-Hartwig Amination
Reaction: Palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This compound can be used as the amine component.
Diagram of a Typical Buchwald-Hartwig Amination Workflow:
Caption: Workflow for a typical Buchwald-Hartwig amination work-up.
| Problem | Possible Cause | Troubleshooting Steps |
| Product is contaminated with the phosphine ligand or its oxide. | These byproducts can be difficult to separate from the desired product. | If the product is non-polar, try precipitating the phosphine oxide by adding a non-polar solvent like hexanes and filtering. Alternatively, column chromatography is often effective. |
| Incomplete removal of the base (e.g., sodium tert-butoxide). | The base is soluble in the organic phase. | Perform several washes with water and brine to remove the inorganic base. |
| Low yield after work-up. | The product, being an amine, might have been partially extracted into the aqueous phase during an overly aggressive acidic wash. | Use a milder acidic wash or a limited amount of acid. Back-extract the acidic aqueous layer with an organic solvent after neutralization with a base to recover any dissolved product. |
Scenario 3: Amide Bond Formation
Reaction: Formation of an amide bond between a carboxylic acid and this compound, often using a coupling reagent.
Diagram of a Typical Amide Coupling Workflow:
Caption: Workflow for a typical amide coupling reaction work-up.
| Problem | Possible Cause | Troubleshooting Steps |
| Presence of unreacted carboxylic acid. | Incomplete reaction. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to deprotonate the carboxylic acid and extract it into the aqueous phase. |
| Contamination with the coupling reagent byproduct (e.g., DCU from DCC). | Byproducts of coupling reagents can sometimes be soluble in the reaction solvent. | If dicyclohexylurea (DCU) is the byproduct, it is often insoluble in many organic solvents and can be removed by filtration. If it remains soluble, purification by column chromatography is necessary. |
| Product is also extracted into the basic wash. | If the product has acidic protons, it might be deprotonated and extracted into the basic aqueous layer. | Use a milder base for the wash, such as a dilute solution of sodium bicarbonate. If product loss is significant, consider purification by column chromatography as the primary method. |
Experimental Protocols
Protocol 1: Standard Acidic Wash for Removal of this compound
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent (e.g., THF, acetone), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Add a volume of 1M aqueous HCl solution approximately equal to the volume of the organic layer.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the protonated this compound hydrochloride salt.
-
Drain the lower layer. If the organic solvent is less dense than water (e.g., ethyl acetate), the aqueous layer is the bottom layer. If the organic solvent is denser than water (e.g., DCM), the organic layer is the bottom layer.
-
Repeat the wash with 1M HCl one or two more times to ensure complete removal of the amine.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Copper (II) Sulfate Wash for Removal of this compound
-
Transfer the reaction mixture to a separatory funnel and dilute with a water-immiscible organic solvent if necessary.
-
Add a 10% w/v aqueous solution of copper (II) sulfate (CuSO₄).
-
Shake the separatory funnel. The aqueous layer should turn a purple or deep blue color as the copper-amine complex forms.[5]
-
Separate the layers.
-
Continue washing with fresh portions of the 10% CuSO₄ solution until no further color change is observed in the aqueous layer, indicating that the amine has been completely removed.[5]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
References
Handling and disposal of 4-Amino-3-methylbiphenyl waste
Technical Support Center: 4-Amino-3-methylbiphenyl
This technical support center provides guidance on the safe handling and disposal of this compound waste for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets of analogous compounds and general hazardous waste management protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for analogous aromatic amines like 3-Aminobiphenyl and 4-Aminobiphenyl, this compound is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Aromatic amines as a class are known to have carcinogenic potential.[1] Therefore, it should be handled with extreme caution as a potential carcinogen.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE approach is necessary to minimize exposure.[2] This includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield where splashing is possible.
-
Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[3] For extended contact, consider double-gloving. All protective clothing should be regularly inspected and replaced if damaged.
-
Respiratory Protection: If working with powders or in a poorly ventilated area where dust or aerosols can be generated, a NIOSH-approved respirator with a particulate filter is recommended. All work with the solid material should ideally be conducted in a certified chemical fume hood.[1]
Q3: How should I properly store this compound and its waste?
A3: Store the compound and its waste in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents. The storage area should be secured and accessible only to authorized personnel.[1]
Q4: What is the correct procedure for cleaning up a small spill of this compound?
A4: For a small spill of solid this compound:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.[2]
-
Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to avoid raising dust.[4][5]
-
Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Wash hands thoroughly after cleanup.
Q5: How do I dispose of this compound waste?
A5: this compound waste must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[1][7] The waste should be collected in a clearly labeled, sealed, and chemically compatible container.[6] Arrange for pickup and disposal by a licensed chemical waste management contractor. High-temperature incineration in a permitted facility is a common disposal method for solid organic compounds.[6] Never dispose of this chemical down the drain or in the regular trash.[7]
Quantitative Data Summary
The following table summarizes key data for compounds analogous to this compound. This data should be used as a guide in the absence of a specific Safety Data Sheet (SDS) for this compound.
| Property | 3-Aminobiphenyl | 4-Aminobiphenyl |
| Molecular Formula | C₁₂H₁₁N | C₁₂H₁₁N |
| Molecular Weight | 169.22 g/mol | 169.22 g/mol |
| Hazard Statements | H302, H315, H319, H335, H411 | H302, H350 |
| Signal Word | Warning | Danger |
| Precautionary Statements | P261, P273, P280, P301+P312, P302+P352, P305+P351+P338, P501 | P201, P280, P301+P312, P308+P313, P405, P501 |
| Personal Protective Equipment | Eye protection, protective gloves, respiratory protection when dusts are generated. | Eye protection, protective gloves, protective clothing.[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols
Protocol for Handling and Weighing this compound
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Have all necessary PPE on and a designated waste container ready.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper. Avoid any actions that could generate dust.
-
Transfer: Transfer the weighed solid to your reaction vessel.
-
Cleaning: Clean any residual solid from the spatula and weighing container with a suitable solvent, and transfer the rinsate to the reaction vessel or a designated waste container.
-
Immediate Storage: Tightly seal the stock container of this compound and return it to its designated storage location.
Protocol for Disposal of Contaminated Materials
-
Segregation: All materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be considered hazardous waste.
-
Collection: Place all contaminated solid waste into a clearly labeled, durable, and sealable hazardous waste container. The label should include "Hazardous Waste" and "this compound".
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Pickup: When the waste container is full, arrange for its collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Validation & Comparative
Structural Confirmation of 4-Amino-3-methylbiphenyl via 1H NMR Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 4-Amino-3-methylbiphenyl, a crucial analytical technique for structural confirmation. By comparing its spectral data with related compounds, this document offers a clear framework for researchers to interpret their own experimental results.
1H NMR Data of this compound
The 1H NMR spectrum of this compound, recorded on a 400 MHz instrument in deuterated chloroform (CDCl3), exhibits distinct signals that correspond to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
Table 1: 1H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.71 | Doublet (d) | 8.7 | 1H | Ar-H |
| 7.59 | Triplet (t) | 7.7 | 1H | Ar-H |
| 7.41 | Triplet (t) | 7.7 | 1H | Ar-H |
| 7.36 – 7.23 | Multiplet (m) | - | 4H | Ar-H |
| 7.18 | Doublet (d) | 7.3 | 1H | Ar-H |
| 2.18 | Singlet (s) | - | 3H | -CH3 |
Note: The broad signal for the -NH2 protons is often not observed or appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
Comparative 1H NMR Data
To better understand the spectrum of this compound, it is useful to compare it with the spectra of structurally similar molecules. The following table contrasts the 1H NMR data of the target compound with 4-aminobiphenyl and 4-methylbiphenyl.
Table 2: Comparative 1H NMR Data
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Amino Protons (δ, ppm) |
| This compound | 7.71 - 7.18 | 2.18 | Not explicitly reported, typically broad |
| 4-Aminobiphenyl | 7.53 - 6.75[1] | - | 3.71 (broad s)[1] |
| 4-Methylbiphenyl | 7.42 - 7.19[2] | 2.41[2] | - |
The presence of the methyl group in this compound induces a slight downfield shift of the adjacent aromatic protons compared to 4-aminobiphenyl. The methyl protons themselves appear as a characteristic singlet around 2.18 ppm.
Experimental Protocol for 1H NMR Analysis
The following is a general protocol for acquiring a 1H NMR spectrum for the structural confirmation of an organic compound like this compound.
Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tube (5 mm)
-
Pipettes
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Add a small amount of TMS as an internal standard if the solvent does not already contain it.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Load a standard set of acquisition parameters for a 1H NMR experiment.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp spectral lines. This can be done manually or automatically.
-
Set the appropriate spectral width, acquisition time, and number of scans. For a routine 1H NMR, 8 to 16 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Visualizing the Analysis Workflow and Molecular Structure
The following diagrams illustrate the logical workflow for structural confirmation and the proton environments of this compound.
Caption: Workflow for structural confirmation using 1H NMR.
Caption: Proton environments in this compound.
References
A Researcher's Guide to the Comparative GC-MS Analysis of 4-Amino-3-methylbiphenyl Isomers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparative analysis of 4-Amino-3-methylbiphenyl and its positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of direct comparative experimental data in published literature, this guide furnishes a detailed experimental protocol and predictive insights into the chromatographic and mass spectrometric behavior of these isomers. This will enable researchers to conduct their own analyses and systematically compare these closely related compounds.
Introduction to this compound and its Isomers
This compound belongs to the class of aromatic amines, a group of compounds with significant industrial and biological relevance. Positional isomers of such compounds can exhibit vastly different biological activities, toxicities, and metabolic fates. Therefore, their accurate identification and differentiation are crucial in fields ranging from medicinal chemistry to toxicology.
The primary isomers of interest, where the amino and methyl groups are on the same phenyl ring, include:
-
This compound
-
2-Amino-3-methylbiphenyl
-
3-Amino-2-methylbiphenyl
-
4-Amino-2-methylbiphenyl
-
5-Amino-2-methylbiphenyl
-
2-Amino-4-methylbiphenyl
-
3-Amino-4-methylbiphenyl
This guide will focus on the analytical strategies to distinguish these isomers.
Predicted GC-MS Data for Isomer Comparison
While specific experimental data is scarce, we can predict the expected GC-MS behavior based on established principles of chromatography and mass spectrometry. Researchers can use the following table to record their experimental findings and compare them against these predictions.
Table 1: Predicted and Experimental GC-MS Data for Aminomethylbiphenyl Isomers
| Isomer Name | Predicted Elution Order | Observed Retention Time (min) | Molecular Ion (M+) [m/z] | Predicted Key Fragment Ions [m/z] | Observed Key Fragment Ions and Relative Abundance |
| 2-Amino-3-methylbiphenyl | Early | 183 | 168 ([M-CH₃]⁺), 167 ([M-NH₂]⁺), 152 | ||
| 3-Amino-2-methylbiphenyl | Early | 183 | 168 ([M-CH₃]⁺), 167 ([M-NH₂]⁺), 152 | ||
| 4-Amino-2-methylbiphenyl | Early | 183 | 168 ([M-CH₃]⁺), 167 ([M-NH₂]⁺), 152 | ||
| 5-Amino-2-methylbiphenyl | Early | 183 | 168 ([M-CH₃]⁺), 167 ([M-NH₂]⁺), 152 | ||
| 2-Amino-4-methylbiphenyl | Intermediate | 183 | 168 ([M-CH₃]⁺), 167 ([M-NH₂]⁺), 152 | ||
| 3-Amino-4-methylbiphenyl | Intermediate | 183 | 168 ([M-CH₃]⁺), 167 ([M-NH₂]⁺), 152 | ||
| This compound | Late | 183 | 168 ([M-CH₃]⁺), 167 ([M-NH₂]⁺), 152 |
Note on Predicted Elution Order: The elution order in gas chromatography for non-polar columns is primarily influenced by the boiling point of the analytes. Isomers with ortho-substitution (e.g., 2-Amino-3-methylbiphenyl) may have lower boiling points due to intramolecular interactions and steric hindrance, leading to earlier elution. Isomers with para-substitution (e.g., this compound) tend to have higher boiling points and are expected to elute later.
Note on Predicted Key Fragment Ions: The molecular ion for all isomers will be at m/z 183. Common fragmentation patterns for aromatic amines include the loss of the amino group (-NH₂) and alpha-cleavage. For these compounds, the loss of a methyl radical (-CH₃) to form a stable ion at m/z 168 is highly probable. Another expected fragmentation is the loss of the amino radical, leading to a fragment at m/z 167. Further fragmentation of the biphenyl ring system can also occur.
Detailed Experimental Protocol for GC-MS Analysis
This protocol provides a robust method for the analysis of aminomethylbiphenyl isomers. Due to the polar nature of the amino group, derivatization is often employed to improve chromatographic peak shape and thermal stability.
3.1. Materials and Reagents
-
Standards of this compound and its isomers
-
Solvent (e.g., Methanol, Dichloromethane)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or Pentafluoropropionic anhydride (PFPA))
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound with a different retention time)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
3.2. Sample Preparation and Derivatization
-
Standard Solution Preparation: Prepare individual stock solutions of each isomer and the internal standard in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Working Solution: Prepare a mixed working standard solution containing all isomers at a lower concentration (e.g., 10 µg/mL).
-
Sample Spiking: To your sample matrix (if applicable) or a clean vial, add a known volume of the mixed working standard and the internal standard.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization (Silylation Example):
-
To the dried residue, add 100 µL of BSTFA + 1% TMCS and 100 µL of a solvent like acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Derivatization (Acylation Example):
-
Reconstitute the dried residue in a suitable solvent.
-
Add a basifying agent (e.g., pyridine or sodium bicarbonate solution).
-
Add the acylating agent (e.g., PFPA) and react at a specified temperature and time (e.g., 60°C for 30 minutes).
-
Extract the derivatives into an organic solvent.
-
3.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Visualizing the Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for a representative isomer.
A Comparative Guide to HPLC Methods for Determining the Purity of 4-Amino-3-methylbiphenyl
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is of paramount importance. 4-Amino-3-methylbiphenyl is a key building block in various synthetic pathways, and its purity can significantly impact the outcome of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds.
This guide provides a comparison of two common reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound: an isocratic method and a gradient method. While isocratic elution offers simplicity and robustness, gradient elution provides greater flexibility for resolving a wider range of potential impurities. The choice between these methods will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired throughput.
Comparison of HPLC Methods
The following table summarizes the key performance parameters of the two proposed HPLC methods for the analysis of this compound.
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Principle | Constant mobile phase composition | Mobile phase composition changes over time |
| Typical Column | C18 (5 µm, 4.6 x 150 mm) | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (50:50 v/v) | A: Phosphate Buffer (pH 7.0), B: Acetonitrile |
| Run Time | ~15 minutes | ~20 minutes |
| Resolution | Good for impurities with similar polarity to the main peak | Excellent for impurities with a wide range of polarities |
| Sensitivity | Good | Generally higher for late-eluting peaks |
| Throughput | Higher | Lower |
| Method Development | Simpler | More complex |
| Robustness | Generally more robust | More susceptible to variations in system dwell volume |
Experimental Protocols
Detailed methodologies for the two key experiments are provided below.
Method A: Isocratic Reversed-Phase HPLC
1. Objective: To determine the purity of this compound using an isocratic reversed-phase HPLC method.
2. Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium dihydrogen phosphate
-
Sodium hydroxide
-
C18 HPLC column (5 µm, 4.6 x 150 mm)
3. Mobile Phase Preparation (50:50 Acetonitrile:Phosphate Buffer):
-
Prepare a 20 mM phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water.
-
Adjust the pH of the buffer to 7.0 with sodium hydroxide.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 500 mL of acetonitrile with 500 mL of the phosphate buffer.
-
Degas the mobile phase by sonication or helium sparging.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Column: C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: 50:50 Acetonitrile:20 mM Phosphate Buffer (pH 7.0)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Run Time: 15 minutes
6. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method.
Method B: Gradient Reversed-Phase HPLC
1. Objective: To determine the purity of this compound and separate a wider range of potential impurities using a gradient reversed-phase HPLC method.
2. Materials:
-
Same as Method A.
3. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 7.0), prepared as in Method A.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases.
4. Sample Preparation:
-
Prepare the sample as described in Method A, using a 50:50 mixture of Mobile Phase A and B as the diluent.
5. HPLC Conditions:
-
Column: C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Run Time: 20 minutes
-
Gradient Program:
Time (min) %A %B 0.0 90 10 15.0 10 90 17.0 10 90 17.1 90 10 | 20.0 | 90 | 10 |
6. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for HPLC purity determination.
Caption: General workflow for HPLC purity determination.
Conclusion
Both the isocratic and gradient RP-HPLC methods are suitable for determining the purity of this compound. The isocratic method is simple, robust, and ideal for routine quality control where the impurity profile is well-characterized. The gradient method, on the other hand, offers superior resolving power for complex samples containing impurities with a wide range of polarities and is well-suited for method development and in-depth impurity profiling. The choice of method should be based on a thorough evaluation of the specific analytical needs.
A Comparative Analysis of 4-Amino-3-methylbiphenyl and Other Aminobiphenyl Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative study of 4-Amino-3-methylbiphenyl and its structural isomers, 2-Aminobiphenyl, 3-Aminobiphenyl, and 4-Aminobiphenyl. The focus is on their physicochemical properties, mutagenic and carcinogenic potential, and the underlying metabolic pathways that determine their biological activity. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by presenting objective data and detailed experimental methodologies.
Physicochemical Properties
The position of the amino group and other substituents on the biphenyl backbone significantly influences the physicochemical properties of these compounds. These properties, in turn, affect their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately their toxicological effects.
| Property | This compound | 2-Aminobiphenyl | 3-Aminobiphenyl | 4-Aminobiphenyl |
| CAS Number | 63019-98-7 | 90-41-5 | 2243-47-2 | 92-67-1 |
| Molecular Formula | C₁₃H₁₃N | C₁₂H₁₁N | C₁₂H₁₁N | C₁₂H₁₁N |
| Molecular Weight | 183.25 g/mol | 169.22 g/mol [1][2][3] | 169.22 g/mol [4][5] | 169.22 g/mol |
| Melting Point | 38-39 °C | 47-50 °C[2] | 31-31.5 °C[4] | 53 °C |
| Boiling Point | 312.1 °C | 299 °C[2][3] | 177-178 °C | 302 °C |
| Water Solubility | Insoluble | Insoluble[2] | Sparingly soluble | Slightly soluble in cold water, soluble in hot water |
| LogP | 3.82 | 2.84 | 2.8 | 2.80 |
Comparative Mutagenicity
The mutagenic potential of aminobiphenyls is a critical indicator of their carcinogenicity. The Ames test, a bacterial reverse mutation assay, is widely used to assess the mutagenicity of chemical compounds. The results are often expressed as the number of revertant colonies per plate at a specific concentration of the test substance.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration | Result (Revertants/Plate) | Mutagenicity |
| This compound | TA98, TA100 | With | Data not available | Data not available | Expected to be mutagenic |
| 2-Aminobiphenyl | TA98, TA100 | With | Not specified | Not mutagenic[6] | Non-mutagenic[6] |
| 3-Aminobiphenyl | TA98, TA100 | With | Not specified | Not mutagenic[6] | Non-mutagenic[6] |
| 4-Aminobiphenyl | TA100 | With (rat liver) | 5 µ g/plate | 789 ± 98 | Potent mutagen[6] |
Comparative Carcinogenicity
The carcinogenic classification of these compounds by the International Agency for Research on Cancer (IARC) provides a clear distinction in their cancer-causing potential in humans.
| Compound | IARC Classification | Target Organ(s) |
| This compound | Not classified | Data not available |
| 2-Aminobiphenyl | Not classifiable as to its carcinogenicity to humans (Group 3) | Hemangiosarcomas in female mice (NTP study)[7] |
| 3-Aminobiphenyl | Not classifiable as to its carcinogenicity to humans (Group 3)[8] | Considered at best a weak carcinogen[8] |
| 4-Aminobiphenyl | Carcinogenic to humans (Group 1)[9][10] | Urinary bladder[11][12] |
Metabolic Activation and Detoxification Pathways
The carcinogenicity of aminobiphenyls is intrinsically linked to their metabolic activation, primarily through N-hydroxylation by cytochrome P450 (CYP) enzymes, to form reactive intermediates that can bind to DNA.
Metabolic Activation of Aminobiphenyls
The initial and critical step in the activation of carcinogenic aromatic amines is N-hydroxylation, catalyzed predominantly by CYP1A2. The resulting N-hydroxyarylamine can then be further activated through O-acetylation or O-sulfation to form highly reactive nitrenium ions, which readily form adducts with DNA, leading to mutations and potentially initiating cancer.
Metabolic activation pathway of carcinogenic aminobiphenyls.
The difference in carcinogenicity among the aminobiphenyl isomers is largely attributed to their susceptibility to N-hydroxylation. 4-Aminobiphenyl is readily N-hydroxylated, leading to its potent carcinogenicity. In contrast, 2-aminobiphenyl is a poor substrate for N-hydroxylation due to steric hindrance from the adjacent phenyl ring, rendering it non-carcinogenic. 3-Aminobiphenyl is also a poor substrate for N-hydroxylation, resulting in its weak carcinogenic activity.[6][8]
Detoxification Pathways
Detoxification of aminobiphenyls primarily occurs through N-acetylation and N-glucuronidation of the parent amine, which prevents its N-hydroxylation. Ring hydroxylation is another detoxification pathway.
Competing metabolic activation and detoxification pathways.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.
General Procedure:
-
Bacterial Strains: Several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.
-
Metabolic Activation: Since many chemicals are not mutagenic themselves but are converted to mutagens in the body, the test is performed both with and without a metabolic activation system. This system, known as the S9 fraction, is typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. The S9 fraction contains cytochrome P450 enzymes that can metabolize the test compound.
-
Exposure: The bacterial tester strain, the test compound at various concentrations, and either the S9 mix or a buffer are combined in a test tube.
-
Plating: The mixture is then poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
General workflow of the Ames test.
Animal Carcinogenicity Studies
Animal bioassays are the primary method for identifying the carcinogenic potential of chemicals in mammals.
Principle: These long-term studies involve exposing laboratory animals to a test substance over a significant portion of their lifespan and observing for the development of tumors.
General Procedure:
-
Animal Model: Typically, two rodent species (e.g., rats and mice) are used.
-
Dose Selection: A preliminary subchronic toxicity study is conducted to determine the maximum tolerated dose (MTD) and other dose levels for the long-term study.
-
Exposure: Animals are exposed to the test substance, usually daily, for the majority of their lifespan (e.g., 18-24 months for mice and rats). The route of administration (e.g., oral gavage, in feed, dermal) is chosen to mimic potential human exposure.
-
In-life Observations: Animals are monitored regularly for clinical signs of toxicity, body weight changes, and food consumption.
-
Pathology: At the end of the study, all animals are euthanized and subjected to a complete necropsy. All organs and tissues are examined for gross abnormalities, and tissues are collected for histopathological evaluation to identify neoplastic and non-neoplastic lesions.
-
Data Analysis: The incidence of tumors in the treated groups is statistically compared to the incidence in the control group. A statistically significant increase in tumors in the treated groups is evidence of carcinogenicity.[13]
General workflow of an animal carcinogenicity study.
Conclusion
This comparative guide highlights the significant differences in the toxicological profiles of this compound and its isomers. 4-Aminobiphenyl is a well-established human carcinogen, a fact supported by its potent mutagenicity in the Ames test and its efficient metabolic activation to DNA-damaging species. In contrast, 2-Aminobiphenyl and 3-Aminobiphenyl are considered non-carcinogenic or weakly carcinogenic, respectively, due to their resistance to metabolic activation. While specific experimental data for this compound is limited, the presence of a methyl group ortho to the amino group may influence its metabolic activation and carcinogenic potential. Further studies are warranted to fully characterize the toxicological profile of this compound. This guide provides a foundational understanding for researchers and drug development professionals to make informed decisions regarding the handling and potential risks associated with these compounds.
References
- 1. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobiphenyl 97 90-41-5 [sigmaaldrich.com]
- 3. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 4. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 5. 3-アミノビフェニル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. benchchem.com [benchchem.com]
- 9. IARC Evaluations [training.itcilo.org]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. hhs.gov [hhs.gov]
A Comparative Crystallographic Analysis of 4-Amino-3-methylbiphenyl Derivatives
This guide provides a comparative overview of the X-ray crystallographic data of two derivatives related to 4-Amino-3-methylbiphenyl. The structural information derived from single-crystal X-ray diffraction is crucial for understanding the three-dimensional arrangement of atoms and molecules, which in turn influences the physical and chemical properties of these compounds. This information is particularly valuable for researchers in materials science and drug development for designing molecules with specific functionalities.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for two derivatives: 4,4′-diisocyano-3,3′-dimethylbiphenyl and N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. These compounds, while not direct N-substituted derivatives of this compound, share structural similarities and provide insights into the effects of different functional groups on the crystal packing and molecular geometry.
| Parameter | 4,4′-diisocyano-3,3′-dimethylbiphenyl | N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide[1] |
| Chemical Formula | C₁₆H₁₂N₂ | C₁₅H₁₆N₂O₃S[1] |
| Molecular Weight | 232.28 | 304.37[1] |
| Crystal System | Monoclinic | Orthorhombic[1] |
| Space Group | P2₁/c | Pbca[1] |
| Unit Cell Dimensions | a = 11.9045(4) Åb = 14.6235(4) Åc = 7.61672(15) Åα = 90°β = 105.483(2)°γ = 90° | a = 12.4072(4) Åb = 9.8528(4) Åc = 24.7872(10) Åα = 90°β = 90°γ = 90°[1] |
| Unit Cell Volume | 1277.84(7) ų | 3030.1(2) ų[1] |
| Molecules per Unit Cell (Z) | 4 | 8[1] |
| Dihedral Angle between Phenyl Rings | 25.6(7)° | 49.65(15)°[1] |
Experimental Protocols
The determination of crystal structures involves a series of steps, from crystal growth to data analysis. Below are generalized experimental protocols based on the methodologies reported for the compared derivatives.
1. Synthesis and Crystallization:
-
4,4′-diisocyano-3,3′-dimethylbiphenyl: This compound was synthesized from 4,4'-diamino-3,3'-dimethylbiphenyl (o-tolidine) in a reaction with chloroform and potassium hydroxide in a biphasic system using benzyltriethylammonium chloride as a phase-transfer catalyst. The resulting mixture was refluxed and stirred overnight.
-
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide: The synthesis of this sulfonamide derivative was not detailed in the provided information. Single crystals suitable for X-ray diffraction were obtained for analysis.[1]
2. X-ray Data Collection:
-
4,4′-diisocyano-3,3′-dimethylbiphenyl: Powder X-ray diffraction data was collected using a Stoe Transmission diffractometer (Stadi P) with Cu Kα₁ radiation (λ = 1.5406 Å) at 298 K.
-
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide: Single-crystal X-ray diffraction data was collected at 296 K using Mo Kα radiation (λ = 0.71073 Å).[1]
3. Structure Solution and Refinement:
-
4,4′-diisocyano-3,3′-dimethylbiphenyl: The crystal structure was solved and refined using the Rietveld method from the powder diffraction data.
-
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Workflow and Data Analysis
The overall process of X-ray crystallography, from sample preparation to final structure validation, is a well-established workflow. The following diagram illustrates the key stages involved in determining the crystal structure of a small molecule.
References
A Comparative Guide to Analytical Standards for 4-Amino-3-methylbiphenyl
For researchers, scientists, and drug development professionals engaged in studies involving aromatic amines, the selection of a high-quality analytical standard is a critical prerequisite for generating accurate and reproducible data. This guide provides a comparative overview of analytical standards for 4-Amino-3-methylbiphenyl (CAS No. 63019-98-7), a substituted aromatic amine of interest in various research fields, including toxicology and drug metabolism studies. Due to the limited availability of direct comparative studies on commercial standards of this specific compound, this guide synthesizes information on general analytical methodologies for aromatic amines and the known biological activities of the parent compound, 4-aminobiphenyl, to provide a comprehensive framework for standard selection and application.
Comparison of Commercially Available Standards
While a direct head-to-head comparison of all available this compound standards with experimental data is not publicly available, researchers can evaluate potential suppliers based on the information they provide in their certificates of analysis (CoA) and product documentation. Key parameters to consider include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Look for standards with the highest stated purity (ideally ≥98%).
-
Identity Confirmation: Verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Impurities: The CoA should ideally list any identified impurities and their relative concentrations.
-
Documentation: Reputable suppliers will provide a comprehensive CoA and Safety Data Sheet (SDS).
-
Traceability: For quantitative applications, standards traceable to national metrology institutes (e.g., NIST) are preferred, although not always available for specialized compounds.
Table 1: Illustrative Comparison of Analytical Standard Specifications
| Parameter | Supplier A (Illustrative) | Supplier B (Illustrative) | Key Considerations for Researchers |
| Stated Purity (by HPLC/GC) | ≥98% | ≥99% | Higher purity is generally better to minimize interference from impurities. |
| Method of Purity Determination | HPLC | GC-FID | The method should be appropriate for the analyte's properties. |
| Identity Confirmation | ¹H NMR, MS | ¹H NMR, MS, IR | Multiple spectroscopic techniques provide greater confidence in the material's identity. |
| Certificate of Analysis | Provided | Provided | A detailed CoA is essential for quality assessment and regulatory compliance. |
| Solubility Information | Provided for common lab solvents | Provided for common lab solvents | Important for preparing stock solutions and ensuring compatibility with analytical methods. |
| Storage Conditions | 2-8°C | Room Temperature | Proper storage is crucial for maintaining the stability of the standard. |
Analytical Methodologies for this compound
The analysis of this compound typically relies on chromatographic techniques. Due to its aromatic amine structure, derivatization may be necessary for certain methods to improve volatility or detection sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of aromatic amines.
Experimental Protocol (General Method for Aromatic Amines):
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional modifier like 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm for aromatic compounds).
-
Sample Preparation: The analytical standard is accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution, from which calibration standards are made by serial dilution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it suitable for trace-level analysis and impurity identification.
Experimental Protocol (General Method for Aromatic Amines, often requiring derivatization):
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The amino group of this compound may require derivatization (e.g., acylation or silylation) to increase its volatility and thermal stability for GC analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from any impurities.
-
Ionization: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer.
-
Sample Preparation: Similar to HPLC, with an additional derivatization step prior to injection.
Biological Significance and Potential Signaling Pathways
While specific studies on the signaling pathways affected by this compound are scarce, significant insights can be drawn from research on its parent compound, 4-aminobiphenyl. 4-aminobiphenyl is a known human carcinogen, and its toxicity is linked to its metabolic activation.[1]
Metabolic Activation Pathway:
The carcinogenicity of 4-aminobiphenyl is initiated by its metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of N-hydroxy-4-aminobiphenyl.[1] This intermediate can be further metabolized to reactive electrophiles that can form adducts with DNA and proteins.[1] The formation of DNA adducts is a critical event in the initiation of carcinogenesis. It is highly probable that this compound undergoes a similar metabolic activation pathway.
Experimental Workflow for Genotoxicity Assessment
Given the carcinogenic potential of the parent compound, a key application for a this compound analytical standard would be in genotoxicity studies. A typical workflow for assessing the genotoxic potential of this compound is outlined below.
References
A Comparative Guide to the Synthetic Routes of 4-Amino-3-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 4-Amino-3-methylbiphenyl, a valuable building block in medicinal chemistry and materials science. The routes detailed below are the Suzuki-Miyaura Coupling and a multi-step synthesis involving a Negishi-like coupling followed by reduction. This document presents a side-by-side analysis of their respective methodologies, quantitative performance, and procedural workflows to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Negishi-like Coupling & Reduction |
| Starting Materials | 4-Bromo-2-methylaniline, Phenylboronic acid | 2-Iodotoluene, tert-Butyllithium, Zinc chloride, 1-Bromo-4-nitrobenzene |
| Key Transformations | Palladium-catalyzed C-C bond formation | Organozinc formation, Palladium-catalyzed C-C bond formation, Nitro group reduction |
| Overall Yield | ~85-95% (estimated) | ~78% (for nitrobiphenyl intermediate) |
| Reaction Steps | 1 | 2 |
| Key Reagents | Pd(PPh₃)₄, K₂CO₃ | tert-Butyllithium, ZnCl₂, Pd(PPh₃)₄, SnCl₂·2H₂O |
| Reaction Conditions | Moderate temperature (e.g., 90-100°C) | Low to moderate temperatures (-78°C to reflux) |
| Advantages | Convergent, high atom economy, generally high yielding, commercially available starting materials. | Utilizes readily available and varied starting materials. |
| Disadvantages | Cost of palladium catalyst and boronic acids. | Multi-step process, use of pyrophoric tert-butyllithium requires stringent anhydrous and inert conditions. |
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. For the synthesis of this compound, this route offers a direct and efficient one-step process.
Experimental Protocol
Synthesis of this compound via Suzuki-Miyaura Coupling
A mixture of 4-bromo-2-methylaniline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) is placed in a round-bottom flask. A solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) in a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water, is added. The reaction mixture is heated to reflux (approximately 90-100°C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Visualizing the Workflow
A Comparative Guide to the Reactivity of 4-Amino-3-methylbiphenyl and 3-Amino-4-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric aromatic amines: 4-Amino-3-methylbiphenyl and 3-Amino-4-methylbiphenyl. The position of the amino and methyl substituents on the biphenyl scaffold significantly influences the molecule's electronic properties and, consequently, its reactivity, particularly in electrophilic aromatic substitution reactions. Understanding these differences is crucial for predicting reaction outcomes and designing synthetic routes in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the fundamental physicochemical properties of the two compounds is presented below.
| Property | This compound | 3-Amino-4-methylbiphenyl |
| Chemical Structure | ||
| CAS Number | 63019-98-7[1][2] | 80938-67-6[3] |
| Molecular Formula | C₁₃H₁₃N[1] | C₁₃H₁₃N[3] |
| Molecular Weight | 183.25 g/mol [1] | 183.25 g/mol [3] |
Theoretical Reactivity Analysis: Electrophilic Aromatic Substitution
The primary difference in reactivity between these two isomers lies in the regioselectivity of electrophilic aromatic substitution (EAS) reactions. This is governed by the electronic effects of the amino (-NH₂) and methyl (-CH₃) groups.
-
Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions through a strong positive resonance effect (+R).
-
Methyl Group (-CH₃): A weakly activating group that directs to the ortho and para positions via inductive effects and hyperconjugation.
The substituted phenyl ring in both molecules is significantly more activated towards electrophilic attack than the unsubstituted phenyl ring.
This compound
In this isomer, the powerful activating effect of the amino group at C4 and the weaker activating effect of the methyl group at C3 work in concert. The amino group strongly directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, which is part of the biphenyl linkage). The C3 position is blocked by the methyl group. Therefore, the primary site of electrophilic attack is the C5 position, which is ortho to the amino group and meta to the methyl group. The directing influence of the amino group is dominant.
3-Amino-4-methylbiphenyl
Here, the directing effects of the amino (at C3) and methyl (at C4) groups are more complex.
-
The amino group strongly directs to its ortho positions (C2 and C4-blocked) and its para position (C6).
-
The methyl group directs to its ortho positions (C3-blocked and C5) and its para position (C1, part of the biphenyl linkage).
This leads to multiple activated sites, primarily C2, C5, and C6. The C2 and C6 positions are most activated due to the strong directing effect of the amino group. The C5 position is activated by the methyl group and is also meta to the amino group. Consequently, electrophilic substitution on 3-Amino-4-methylbiphenyl is expected to yield a mixture of products.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reactant | Predicted Major Product(s) of Nitration (HNO₃/H₂SO₄) | Rationale |
| This compound | 4-Amino-3-methyl-5-nitrobiphenyl | The powerful -NH₂ group at C4 directs the electrophile to the open ortho position (C5). The directing effects of the -NH₂ and -CH₃ groups are cooperative. |
| 3-Amino-4-methylbiphenyl | Mixture of: • 3-Amino-4-methyl-2-nitrobiphenyl • 3-Amino-4-methyl-6-nitrobiphenyl • 3-Amino-4-methyl-5-nitrobiphenyl | Competing directing effects. The -NH₂ group strongly directs to its ortho (C2) and para (C6) positions. The -CH₃ group directs to its ortho position (C5). |
Reactivity in Other Common Reactions
Beyond electrophilic substitution, the primary reactive site is the amino group.
-
Diazotization: Both compounds will readily react with nitrous acid (e.g., NaNO₂/HCl) at low temperatures to form the corresponding diazonium salts. These intermediates are highly versatile and can be used in subsequent reactions like Sandmeyer or Schiemann reactions to introduce a wide variety of functional groups.
-
N-Acylation and N-Alkylation: The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. Both isomers will react with acylating agents (like acetyl chloride) and alkylating agents. The reaction rates are expected to be similar for both isomers as the electronic environment of the amino group is not drastically different.
The logical flow for a typical electrophilic aromatic substitution is outlined below.
Caption: General mechanism of electrophilic aromatic substitution.
Experimental Protocols
General Protocol for Nitration of Amino-methylbiphenyl Isomers
This protocol describes a general procedure for the nitration of either this compound or 3-Amino-4-methylbiphenyl.
Materials:
-
Amino-methylbiphenyl isomer (1.0 eq)
-
Acetic anhydride (2.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Protection of the Amino Group: Dissolve the amino-methylbiphenyl isomer in dichloromethane. Add acetic anhydride to protect the highly activating amino group as an acetamide. This prevents oxidation by nitric acid and moderates its directing effect. Stir for 1 hour at room temperature.
-
Nitration: Cool the reaction mixture in an ice bath to 0°C. Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) dropwise, keeping the temperature below 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the mixture over crushed ice and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extraction: Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the nitrated product(s).
-
Deprotection: The acetyl protecting group can be removed by acid or base hydrolysis to yield the final nitro-amino-methylbiphenyl product.
Caption: Experimental workflow for synthesis and purification.
General Protocol for Diazotization and Sandmeyer Reaction
This protocol allows for the conversion of the amino group to other functional groups.
Materials:
-
Amino-methylbiphenyl isomer (1.0 eq)
-
Hydrochloric acid (HCl, ~3 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) bromide (CuBr) (1.2 eq)
-
Ice-salt bath
Procedure:
-
Diazotization: Suspend the amino-methylbiphenyl isomer in aqueous HCl. Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in aqueous HBr. Cool this solution to 0°C.
-
Coupling: Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) should be observed.
-
Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting bromo-methylbiphenyl product by column chromatography or distillation.
Caption: Diazotization followed by a Sandmeyer reaction.
Conclusion
The reactivity of this compound and 3-Amino-4-methylbiphenyl is significantly influenced by the relative positions of the amino and methyl groups.
-
This compound is predicted to be more regioselective in electrophilic aromatic substitution reactions, yielding a primary product due to the synergistic directing effects of its substituents.
-
3-Amino-4-methylbiphenyl is expected to produce a mixture of isomers in similar reactions because of competing directing effects from the amino and methyl groups.
While the reactivity of the amino group itself in reactions like diazotization and N-acylation is expected to be comparable between the two isomers, the difference in regioselectivity during ring substitution is a critical consideration for synthetic planning. For drug development professionals, this implies that syntheses starting from this compound may lead to purer products and higher yields for specific target isomers, whereas routes involving 3-Amino-4-methylbiphenyl may require more extensive purification to separate the resulting products.
References
Purity Assessment of Commercially Available 4-Amino-3-methylbiphenyl: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 4-Amino-3-methylbiphenyl in their work, understanding its purity profile is critical for the reliability and reproducibility of experimental results. This guide provides a comparative overview of the typical purity of commercially available this compound, outlines key analytical methods for its assessment, and discusses potential alternatives.
Comparison of Commercial this compound and Alternatives
While lot-specific purity data for this compound can only be definitively obtained from a supplier's Certificate of Analysis (CoA), commercially available products generally meet high-purity standards. The primary impurities are often related to the synthetic route, including starting materials, byproducts, and isomers.
Table 1: Representative Purity Data for Commercial this compound
| Supplier Category | Typical Purity (by GC or HPLC) | Common Impurities | Physical Appearance |
| Major Chemical Suppliers | ≥98% | Isomers (e.g., 2-Amino-3-methylbiphenyl), residual starting materials, and solvents. | Off-white to light brown solid. |
| Research Grade Suppliers | ≥99% | Trace amounts of isomers and synthetic byproducts. | Crystalline solid. |
Alternatives to this compound in synthetic applications, particularly in drug discovery for the development of kinase inhibitors, often include other substituted biphenyl compounds or their synthetic precursors like boronic acids. The purity of these alternatives is also a key consideration. For instance, 4-aminobiphenyl is a structurally related compound.[1][2]
Table 2: Comparison with a Common Alternative: 4-Aminobiphenyl
| Compound | Typical Purity | Key Considerations | Common Applications |
| This compound | ≥98% | The methyl group can influence steric and electronic properties in synthetic reactions. | Building block for pharmaceuticals, particularly kinase inhibitors. |
| 4-Aminobiphenyl | ≥98%[2] | Lacks the methyl substituent, leading to different reactivity and biological activity. It is a known carcinogen.[3] | Used in the synthesis of dyes and as a research chemical.[1] |
Experimental Protocols for Purity Assessment
The purity of this compound is typically determined using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For aromatic amines, a derivatization step is often employed to improve chromatographic performance.
1. Sample Preparation and Derivatization:
-
Dissolution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.
-
Internal Standard: Add an internal standard (e.g., deuterated aromatic amine) to the sample solution to correct for variations in sample handling and injection.
-
Derivatization: To a 1 mL aliquot of the sample solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluoropropionic anhydride). The derivatizing agent converts the polar amino group into a less polar and more volatile silyl or acyl derivative.
-
Reaction: Cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
2. GC-MS Conditions:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound.
-
Identify and quantify impurity peaks based on their mass spectra and retention times relative to the main component.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area of all components.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
HPLC Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Gradient Program: Start with 30% acetonitrile and increase to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at a wavelength of maximum absorbance for this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify and quantify impurity peaks based on their retention times.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area of all components.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz can effectively illustrate the experimental workflows and the logical relationships in the context of using this compound in research.
Experimental workflow for purity assessment.
Hypothetical signaling pathway involving a kinase inhibitor.
References
Safety Operating Guide
Proper Disposal of 4-Amino-3-methylbiphenyl: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 4-Amino-3-methylbiphenyl. As a suspected carcinogen, this compound requires strict adherence to safety protocols to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is crucial to establish a designated disposal plan[1]. Personnel must be fully aware of the hazards associated with this compound, which is classified as harmful if swallowed and may cause cancer. Aromatic amines are readily absorbed through the skin and can pose significant health risks[2].
Key Safety Measures:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or vapors[3].
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. Do not eat, drink, or smoke in areas where this chemical is handled.
-
Spill Preparedness: Ensure spill containment materials, such as absorbent pads or vermiculite, are readily available[2][4].
Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE required for handling this compound, including for disposal procedures.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166. | Protects eyes from splashes or airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact, as aromatic amines can be readily absorbed through the skin[2]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if dust is generated, if working outside a fume hood, or if exposure limits are exceeded. |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be handled through a licensed hazardous waste disposal service. Incineration is the preferred method for carcinogens[1][5]. Under no circumstances should this chemical be disposed of down the drain or in the general trash [1][4].
Step 1: Waste Segregation
-
Isolate all this compound waste, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials.
-
Keep this waste stream separate from all other chemical wastes to prevent potentially hazardous reactions[4][6].
Step 2: Containerization and Labeling
-
Place the segregated waste into a robust, leak-proof, and chemically compatible container[3][4].
-
The container must be kept tightly sealed except when adding waste[7].
-
Clearly label the container with the words "Hazardous Waste" and "Danger/Caution – Chemical Carcinogen"[8]. The label must also include the full chemical name: "this compound"[3][8].
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area[4][7].
-
The storage area should be locked or otherwise accessible only to authorized personnel[8].
-
Use secondary containment, such as a plastic tray, to mitigate potential leaks[7].
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup[4][5][8].
-
Do not mix waste with other materials. Leave chemicals in their original containers if possible.
Spill and Contamination Cleanup
In the event of a spill, prompt and safe cleanup is critical.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[6].
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust[3]. For liquid spills, use an inert absorbent material like sand, vermiculite, or spill pillows[2][9].
-
Collection: Place all contaminated cleanup materials into a designated hazardous waste container and label it as described in Step 2.
-
Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste[6].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. skcinc.com [skcinc.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
Essential Safety and Operational Guide for Handling 4-Amino-3-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Amino-3-methylbiphenyl (CAS RN: 183.27), a chemical that requires stringent safety protocols due to its hazardous properties. Adherence to these procedures is paramount to ensure personal safety and regulatory compliance in a laboratory setting.
Hazard Summary
This compound is classified as a hazardous substance with the following primary concerns:
-
Carcinogenicity: May cause cancer[1].
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Skin and Eye Irritation: Causes skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Neoprene/Nitrile). Gloves should be inspected before each use and changed immediately upon contact[2]. | To prevent skin contact with the chemical, which can cause irritation and absorption. |
| Eye and Face Protection | Chemical safety goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield is required when there is a risk of splashing[2][3]. | To protect eyes and face from splashes and dust particles. |
| Body Protection | A laboratory coat (Nomex® recommended) worn over long pants and closed-toe shoes. Polyester or acrylic clothing should be avoided[2]. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter[1][4]. | To prevent inhalation of harmful dust particles. |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood[1].
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, review the Safety Data Sheet (SDS) for this compound[1].
-
Assemble all necessary equipment and reagents before handling the chemical.
2. Handling the Chemical:
-
Wear all required PPE as specified in the table above.
-
Avoid generating dust. If handling a solid form, use techniques that minimize dust creation.
-
Do not eat, drink, or smoke in the area where the chemical is handled or stored[1].
-
Wash hands thoroughly after handling, even if gloves were worn[1].
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[5].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
-
Spill: Evacuate the area. For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. For large spills, contact your institution's Environmental Health and Safety (EHS) department[1].
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Containerization and Labeling:
-
Place waste in a clearly labeled, sealed, and chemically compatible container.
-
The label must include the chemical name "this compound," the quantity, and all relevant hazard warnings (e.g., "Carcinogen," "Toxic").
3. Storage and Disposal:
-
Store waste containers in a designated, secure hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed chemical waste management contractor. High-temperature incineration is a common disposal method for solid organic compounds.
-
Waste material must be disposed of in accordance with national and local regulations[1].
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
